Grk5-IN-3
Description
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Properties
Molecular Formula |
C23H21N7O3 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[2-[2-methoxy-4-(prop-2-enoylamino)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C23H21N7O3/c1-3-19(31)26-13-8-9-17(18(12-13)33-2)28-23-29-21-15(10-11-25-21)22(30-23)27-16-7-5-4-6-14(16)20(24)32/h3-12H,1H2,2H3,(H2,24,32)(H,26,31)(H3,25,27,28,29,30) |
InChI Key |
PYFNYNPQSUXBGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Grk5-IN-3: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a pivotal regulator of G protein-coupled receptor (GPCR) signaling and has emerged as a significant therapeutic target in cardiovascular diseases, cancer, and neurodegenerative disorders. This technical guide provides a comprehensive overview of Grk5-IN-3, a potent and selective covalent inhibitor of GRK5. We delve into the discovery, detailed synthesis, and biological evaluation of this compound, offering structured data, in-depth experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate its application in research and drug development.
Introduction to GRK5
GRK5 is a member of the serine/threonine protein kinase family that primarily phosphorylates the activated form of GPCRs. This phosphorylation event promotes the binding of arrestin proteins, which sterically hinders further G protein coupling, leading to receptor desensitization and internalization. This canonical function of GRK5 is crucial for maintaining cellular homeostasis and preventing overstimulation of signaling pathways.
Beyond its role at the plasma membrane, GRK5 exhibits non-canonical functions. It can translocate to the nucleus in a calcium/calmodulin-dependent manner, where it can phosphorylate non-GPCR substrates, including transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and MEF2 (Myocyte Enhancer Factor 2). This nuclear activity of GRK5 has been implicated in the regulation of gene expression associated with pathological conditions like cardiac hypertrophy. The multifaceted roles of GRK5 in both normal physiology and disease make it a compelling target for therapeutic intervention.
Discovery of this compound
This compound was identified as a potent and selective covalent inhibitor of GRK5. Its discovery was guided by a structure-based design approach aimed at targeting a non-conserved cysteine residue, Cys474, located in the active site of GRK5. This cysteine is not present in the closely related GRK2, providing a basis for achieving selectivity. This compound was developed to covalently modify this cysteine residue, leading to irreversible inhibition and enhanced potency.
Synthesis of this compound
The synthesis of this compound, chemically named 3-((6,7-dimethoxyquinazolin-4-yl)amino)-N-(prop-2-en-1-yl)benzamide, is a multi-step process. A key intermediate in this synthesis is 4-chloro-6,7-dimethoxyquinazoline.
Synthesis of 4-chloro-6,7-dimethoxyquinazoline
A common and efficient method for the synthesis of 4-chloro-6,7-dimethoxyquinazoline involves the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one.
Protocol:
-
To a solution of 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) (excess, e.g., 10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-6,7-dimethoxyquinazoline.
Synthesis of 3-((6,7-dimethoxyquinazolin-4-yl)amino)benzoic acid
Protocol:
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and 3-aminobenzoic acid (1-1.2 equivalents) in a suitable solvent such as isopropanol or n-butanol.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product as a hydrochloride salt.
-
Filter the precipitate, wash with a cold solvent like diethyl ether, and dry to obtain 3-((6,7-dimethoxyquinazolin-4-yl)amino)benzoic acid hydrochloride.
Final Synthesis of this compound
Protocol:
-
Suspend 3-((6,7-dimethoxyquinazolin-4-yl)amino)benzoic acid hydrochloride (1 equivalent) in a polar aprotic solvent like DMF or dichloromethane.
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add allylamine (prop-2-en-1-amine) (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Biological Activity and Data Presentation
This compound demonstrates potent and selective inhibition of GRK5 and the closely related GRK6. Its covalent mechanism of action, targeting Cys474, contributes to its high potency and prolonged duration of action.
| Target Kinase | IC₅₀ (µM) | Selectivity vs. GRK5 | Notes |
| GRK5 | 0.22 | - | Potent covalent inhibitor. |
| GRK6 | 0.41 | ~2-fold | Also shows potent inhibition. |
| GRK1 | >100 | >450-fold | Highly selective over GRK1.[1] |
| GRK2 | >100 | >450-fold | Highly selective over GRK2.[1] |
Experimental Protocols
ADP-Glo™ Kinase Assay for GRK5 Inhibition
This luminescent ADP detection assay is a common method to measure the activity of GRK5 and the inhibitory potential of compounds like this compound.[2][3]
Materials:
-
GRK5 enzyme
-
Substrate (e.g., casein)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[2]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Protocol:
-
Kinase Reaction:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a multi-well plate, add the GRK5 enzyme, substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Signaling Pathways and Visualizations
Canonical GRK5 Signaling Pathway
The primary role of GRK5 is in the desensitization of GPCRs. The following diagram illustrates this canonical pathway.
Caption: Canonical GRK5-mediated GPCR desensitization pathway.
Non-Canonical Nuclear GRK5 Signaling
GRK5 can also translocate to the nucleus and regulate gene expression, a pathway implicated in cardiac hypertrophy.
Caption: Non-canonical nuclear signaling pathway of GRK5.
This compound Experimental Workflow
The following diagram outlines a typical workflow for evaluating the inhibitory activity of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of GRK5. Its potency, selectivity, and covalent mechanism of action make it a powerful tool for dissecting the roles of GRK5 in various signaling pathways and disease models. This technical guide provides the essential information and protocols to enable researchers to effectively synthesize and utilize this compound in their studies, ultimately contributing to a deeper understanding of GRK5 biology and the development of novel therapeutics.
References
Grk5-IN-3: A Technical Guide to its Structure-Activity Relationship and Covalent Inhibition of G Protein-Coupled Receptor Kinase 5
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process critical for terminating signal transduction.[1] Dysregulation of GRK5 activity has been implicated in various pathologies, including heart failure, cardiac hypertrophy, and certain cancers, making it an attractive therapeutic target.[2] This technical guide provides an in-depth analysis of Grk5-IN-3, a potent and selective covalent inhibitor of GRK5. We will delve into its structure-activity relationship (SAR), mechanism of action, and the experimental protocols utilized for its characterization.
Structure-Activity Relationship of this compound and Related Covalent Inhibitors
This compound belongs to a class of pyrrolopyrimidine-based inhibitors designed to covalently target a non-conserved cysteine residue (Cys474) within the active site of GRK5. This covalent interaction leads to potent and sustained inhibition. The structure-activity relationship of this class of inhibitors highlights the importance of the covalent warhead and the core scaffold for achieving high potency and selectivity.
Table 1: Quantitative Structure-Activity Relationship Data for this compound and Analogs
| Compound ID | Core Scaffold | Warhead | GRK5 IC50 (µM) | GRK6 IC50 (µM) | GRK2 IC50 (µM) | GRK1 IC50 (µM) | Time Dependence |
| This compound | Pyrrolopyrimidine | Chloroacetamide | 0.22 (at 4h) | 0.41 | >100 | >100 | Yes |
| Compound 7 | Pyrrolopyrimidine | Amide (non-covalent control) | Similar to covalent analogs at 0h | - | - | - | No |
| Compound 8 | Pyrrolopyrimidine | meta-Acrylamide | Similar to non-covalent control | - | 39 | No inhibition | No |
| Compound 16d | Pyrrolopyrimidine | Acrylamide | High nanomolar to low micromolar | - | >450-fold selective vs GRK5 | - | Yes |
| Compound 5 | Pyrrolopyrimidine | - | High nanomolar to low micromolar | - | >450-fold selective vs GRK5 | - | Yes |
Data compiled from multiple sources.[3][4] The IC50 for this compound shows significant time-dependence, a hallmark of covalent inhibition. The lack of inhibition of the GRK5-C474S mutant further confirms the covalent mechanism.[3]
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of the pyrrolopyrimidine scaffold is described in the literature. The synthesis typically involves a multi-step reaction sequence starting from commercially available precursors. The final step involves the coupling of the pyrrolopyrimidine core with the chloroacetamide warhead. For a detailed synthetic route for analogous compounds, researchers are directed to the primary literature on covalent GRK5 inhibitors.
In Vitro GRK5 Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol is adapted from generalized GRK5 kinase assay procedures.[5][6]
1. Reagents and Materials:
-
Recombinant human GRK5 enzyme
-
GRK5 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]
-
ATP
-
Substrate (e.g., casein or a specific peptide substrate)
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
2. Assay Procedure:
-
Prepare serial dilutions of this compound in GRK5 Kinase Buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of GRK5 enzyme solution to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final concentrations of ATP and substrate should be optimized for the specific assay conditions (e.g., at the Km for ATP).
-
Incubate the plate at room temperature for a specified period (e.g., 0, 0.5, 1, and 4 hours to assess time-dependent inhibition).[3]
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Validation of Covalent Mechanism
The covalent inhibition mechanism of this compound is validated through several key experiments:
-
Time-Dependent Inhibition: As shown in Table 1, the IC50 of this compound decreases with increasing pre-incubation time with the GRK5 enzyme, which is characteristic of covalent inhibitors.[3]
-
Site-Directed Mutagenesis: this compound shows no inhibitory effect on a mutant version of GRK5 where the target cysteine residue is replaced with serine (GRK5-C474S), with IC50 values greater than 100 µM.[3]
-
Intact Protein Mass Spectrometry: Direct evidence of covalent bond formation can be obtained by analyzing the GRK5 protein incubated with the inhibitor using mass spectrometry. An increase in the protein's mass corresponding to the molecular weight of the inhibitor confirms covalent modification.[4]
Visualizations
GRK5 Signaling Pathway
Caption: GRK5 signaling pathways at the plasma membrane and in the nucleus, and the inhibitory action of this compound.
Experimental Workflow for GRK5 Inhibition Assay
Caption: Experimental workflow for determining the IC50 of this compound using the ADP-Glo™ kinase assay.
Logical Relationship of Covalent Inhibition Validation
Caption: Logical framework for the experimental validation of the covalent inhibition mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.jp [promega.jp]
- 6. promega.com [promega.com]
An In-depth Technical Guide to the GRK5 Signaling Pathway and its Inhibition by Grk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors in the human genome. Beyond its canonical role in GPCR desensitization, emerging evidence has unveiled non-canonical functions of GRK5, particularly within the nucleus, implicating it in the pathogenesis of various diseases, including cardiac hypertrophy and heart failure. This technical guide provides a comprehensive overview of the GRK5 signaling pathway, its dual functions, and the characteristics of a novel covalent inhibitor, Grk5-IN-3.
The GRK5 Signaling Pathway: A Dual-Function Kinase
GRK5's cellular functions can be broadly categorized into two distinct pathways: the canonical GPCR-mediated pathway at the plasma membrane and a non-canonical pathway within the nucleus.
Canonical GRK5 Signaling at the Plasma Membrane
The canonical function of GRK5 is central to the process of homologous desensitization of GPCRs. Upon agonist binding and activation of a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the intracellular loops and C-terminal tail of the activated receptor. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively terminating the signal, and promotes receptor internalization via clathrin-coated pits. This process is crucial for preventing overstimulation and maintaining cellular homeostasis.
Non-Canonical GRK5 Signaling in the Nucleus
GRK5 possesses a functional nuclear localization sequence (NLS) that allows it to translocate from the cytoplasm and plasma membrane into the nucleus. This nuclear translocation is a regulated process, influenced by intracellular calcium levels and calmodulin (CaM). Specifically, activation of Gq-coupled receptors can trigger a Ca2+/CaM-dependent nuclear export of GRK5.
Within the nucleus, GRK5 engages in non-canonical, GPCR-independent signaling that directly impacts gene transcription. Key nuclear functions of GRK5 include:
-
Phosphorylation of Histone Deacetylase 5 (HDAC5): Nuclear GRK5 can phosphorylate HDAC5, a transcriptional repressor. This phosphorylation leads to the nuclear export of HDAC5, thereby de-repressing the activity of myocyte enhancer factor 2 (MEF2), a transcription factor that promotes the expression of genes associated with cardiac hypertrophy.
-
Interaction with NFAT: GRK5 can act as a co-factor for the nuclear factor of activated T-cells (NFAT), another key transcription factor in cardiac hypertrophy, to enhance the transcription of hypertrophic genes.
-
DNA Binding: GRK5 has been shown to bind directly to DNA, suggesting a role as a transcriptional regulator.
-
Regulation of NF-κB: GRK5 can also modulate the NF-κB signaling pathway by interacting with IκBα, leading to its nuclear accumulation and subsequent inhibition of NF-κB transcriptional activity.
This compound: A Covalent Inhibitor of GRK5
Given the role of GRK5 in pathological conditions such as cardiac hypertrophy, there is significant interest in the development of selective GRK5 inhibitors. This compound is a novel covalent inhibitor of GRK5.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound, highlighting its potency and selectivity.
| Target | IC50 (µM) | Assay Conditions | Reference |
| GRK5 | 0.22 | 4-hour pre-incubation | |
| GRK6 | 0.41 | 4-hour pre-incubation | |
| GRK1 | >100 | 4-hour pre-incubation | |
| GRK2 | >100 | 4-hour pre-incubation | |
| GRK5 (C474S mutant) | >100 | 4-hour pre-incubation |
Table 1: Potency and Selectivity of this compound.
The time-dependent inhibition of GRK5 by this compound and the lack of inhibition of the C474S mutant strongly suggest a covalent mechanism of action, where the inhibitor forms a permanent bond with Cysteine 474 in the active site of GRK5.
Experimental Protocols
Detailed methodologies for studying GRK5 signaling and its inhibition are crucial for reproducible research. Below are representative protocols for key experiments.
In Vitro Kinase Assay for GRK5 Activity
This protocol is designed to measure the kinase activity of GRK5 and assess the potency of inhibitors like this compound.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., casein or a specific peptide substrate)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
This compound or other test compounds
-
96-well plates
-
Incubator
-
Detection system (e.g., scintillation counter for radioactive assays, or a plate reader for luminescence-based assays like ADP-Glo™)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant GRK5 enzyme, and the substrate.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells. Pre-incubate the enzyme and inhibitor for a specified time (e.g., 0 to 4 hours) to assess time-dependent inhibition.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺, or SDS-PAGE loading buffer).
-
Detection:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Assay: Add ADP-Glo™ reagent to deplete unused ATP, then add kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Chromatin Immunoprecipitation (ChIP) Assay for GRK5 DNA Binding
This protocol is used to identify the specific DNA sequences to which GRK5 binds in the nucleus.
Materials:
-
Cardiomyocytes (e.g., H9c2 cell line or primary cells)
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator or micrococcal nuclease (for chromatin fragmentation)
-
Anti-GRK5 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for specific gene promoters (for ChIP-qPCR) or reagents for library preparation (for ChIP-seq)
Procedure:
-
Cross-linking: Treat cardiomyocytes with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Nuclear Isolation: Lyse the cells and isolate the nuclei.
-
Chromatin Fragmentation: Resuspend the nuclei in nuclear lysis buffer and fragment the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight with an anti-GRK5 antibody or a control IgG antibody.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads and reverse the formaldehyde cross-links by heating in the presence of high salt.
-
DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.
-
Analysis:
-
ChIP-qPCR: Use real-time PCR with primers specific to a target gene promoter to quantify the enrichment of that sequence in the GRK5 immunoprecipitate compared to the IgG control.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all GRK5 binding sites across the genome.
-
Nuclear Fractionation for GRK5 Localization Studies
This protocol is used to separate nuclear and cytoplasmic fractions to study the translocation of GRK5.
Materials:
-
Cardiomyocytes
-
Hypotonic buffer
-
Dounce homogenizer
-
Nuclear extraction buffer
-
Centrifuge
-
Reagents for Western blotting
Procedure:
-
Cell Harvesting: Harvest cardiomyocytes and wash with ice-cold PBS.
-
Cytoplasmic Fractionation: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.
-
Homogenization: Gently homogenize the cells using a Dounce homogenizer to disrupt the plasma membrane while leaving the nuclei intact.
-
Isolation of Cytoplasmic Fraction: Centrifuge the homogenate at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Fractionation: Wash the nuclear pellet with hypotonic buffer.
-
Nuclear Lysis: Resuspend the nuclear pellet in a nuclear extraction buffer containing detergents to lyse the nuclear membrane.
-
Isolation of Nuclear Fraction: Centrifuge at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.
-
Analysis: Analyze the cytoplasmic and nuclear fractions by Western blotting using an anti-GRK5 antibody to determine the subcellular localization of GRK5 under different experimental conditions.
Conclusion
GRK5 is a multifaceted kinase with distinct and critical roles at both the plasma membrane and in the nucleus. Its involvement in the pathology of cardiac hypertrophy makes it a compelling therapeutic target. The development of selective inhibitors, such as the covalent inhibitor this compound, provides valuable tools for dissecting the complex signaling pathways regulated by GRK5 and for exploring new therapeutic strategies for cardiovascular and other diseases. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate biology of GRK5 and to characterize novel modulators of its activity.
A Comprehensive Technical Guide to Non-canonical GRK5 Signaling and the Covalent Inhibitor Grk5-IN-3
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a multifaceted serine/threonine kinase traditionally recognized for its canonical role in phosphorylating and desensitizing G protein-coupled receptors (GPCRs). However, a growing body of evidence has illuminated non-canonical, GPCR-independent functions of GRK5, particularly within the cell nucleus. These nuclear activities are increasingly implicated in the pathogenesis of chronic conditions, most notably pathological cardiac hypertrophy.[1][2] Under specific pro-hypertrophic stimuli, GRK5 translocates to the nucleus, where it modulates gene transcription through both kinase-dependent and kinase-independent mechanisms.[3][4] This guide provides an in-depth exploration of these non-canonical signaling pathways. Furthermore, it details the properties of Grk5-IN-3, a covalent small molecule inhibitor, and presents key experimental protocols for investigating GRK5 function, offering a critical resource for researchers in the field.
The Bifurcated Roles of GRK5: From Membrane to Nucleus
GRK5, a member of the GRK4 subfamily, is highly expressed in the myocardium.[1][2] Its classical function involves recognizing and phosphorylating agonist-activated GPCRs at the plasma membrane, which facilitates β-arrestin binding and subsequent receptor desensitization. While this canonical role is vital for cellular homeostasis, the discovery of a functional nuclear localization sequence (NLS) within GRK5 has unveiled a second dimension to its signaling repertoire.[1][5]
Unlike GRK2, GRK5 can accumulate in the nucleus of cardiomyocytes in response to pathological stressors like pressure overload or stimulation by specific Gαq-coupled receptor agonists.[4][6] This translocation initiates a cascade of non-canonical signaling events that are distinct from its actions at the cell surface and are central to its role in disease.[1][7]
Mechanisms of Non-Canonical GRK5 Nuclear Signaling
The nuclear activity of GRK5 is not a default state but is rather a tightly regulated process triggered by specific upstream signals. Once inside the nucleus, it employs a dual mechanism—both dependent and independent of its kinase activity—to regulate gene expression.
Trigger and Translocation: The Gαq-Calmodulin Axis
The journey of GRK5 from the sarcolemma to the nucleus is initiated by hypertrophic stimuli that activate Gαq-coupled receptors, such as phenylephrine (α1-adrenergic) and angiotensin II.[6][7] This Gαq activation leads to an increase in intracellular calcium, which in turn activates the calcium-sensing protein calmodulin (CaM).[6][8] CaM binding to a specific site on the N-terminus of GRK5 is the critical, indispensable step that causes GRK5 to dissociate from the plasma membrane and translocate to the nucleus.[6] Notably, not all Gαq agonists induce this effect; for instance, endothelin-1 does not cause GRK5 nuclear localization, suggesting a ligand-specific signaling texture.[6][7]
Kinase-Dependent Action: Phosphorylation of HDAC5
Once in the nucleus, a primary non-canonical function of GRK5 is to act as a Class II histone deacetylase (HDAC) kinase.[3][9] Specifically, GRK5 phosphorylates HDAC5.[9][10][11] This phosphorylation event serves as a signal for the nuclear export of HDAC5, which relieves its repression of the transcription factor Myocyte Enhancer Factor 2 (MEF2).[1][5][12] With HDAC5 removed, MEF2 is free to activate a program of hypertrophic gene transcription, contributing directly to maladaptive cardiac remodeling.[1][8]
Kinase-Independent Action: Co-activation of NFAT
In addition to its enzymatic role, GRK5 possesses a unique DNA-binding domain.[4][13] This allows it to function in a kinase-independent manner as a transcriptional co-factor.[3][4] In the nucleus, GRK5 acts in concert with the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor in pathological hypertrophy.[4][14][15] GRK5 facilitates NFAT-mediated gene transcription, likely by binding directly to DNA and enhancing the transcriptional complex.[4][14] This kinase-independent mechanism is significant because it implies that merely inhibiting GRK5's catalytic activity would not be sufficient to block all of its pro-hypertrophic nuclear functions.[4]
This compound: A Covalent Inhibitor Probe
This compound is a small molecule inhibitor designed as a tool to investigate GRK5 signaling.[16][17] Its key feature is its mechanism of action as a covalent inhibitor.[16]
Mechanism of Action
This compound forms a covalent bond with a non-conserved cysteine residue, Cys474, located in a flexible loop near the active site of GRK5.[16][18] This covalent interaction leads to irreversible inhibition of the kinase. The importance of this specific residue is highlighted by the fact that this compound shows no inhibitory effect on a mutant version of GRK5 where Cys474 is replaced with serine (GRK5-C474S).[16] This covalent mechanism also contributes to its selectivity over other kinases, like GRK2, that lack this cysteine residue.[19]
Quantitative Inhibitory Profile
The inhibitory activity of this compound is time-dependent, a characteristic of covalent inhibitors. Its potency increases with longer incubation times. The compound also shows significant activity against the closely related GRK6, which also possesses the target cysteine residue.[16]
| Target Kinase | IC50 Value (µM) | Conditions / Notes | Reference |
| GRK5 | 59 | 0-hour pre-incubation | [16] |
| 11.3 | 0.5-hour pre-incubation | [16] | |
| 6.2 | 1-hour pre-incubation | [16] | |
| 0.22 | 4-hour pre-incubation | [16] | |
| GRK6 | 0.41 | - | [16] |
| GRK1 / GRK2 | >100 | Low to no inhibition | [16] |
| GRK5-C474S Mutant | >100 | Demonstrates covalent targeting | [16] |
Key Experimental Methodologies
Investigating the non-canonical pathways of GRK5 requires a combination of biochemical and cell-based assays. Below are protocols for key experiments.
Protocol: In Vitro GRK5 Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced, making it ideal for determining inhibitor IC50 values.[20][21]
Principle: The GRK5 kinase reaction converts ATP to ADP. The ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. The Kinase Detection Reagent then converts the ADP back to ATP, which is used by a luciferase to produce a light signal proportional to the initial kinase activity.[20][22]
Materials:
-
Recombinant active GRK5 enzyme
-
Kinase substrate (e.g., Casein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound or other test compounds
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution.
-
Enzyme/Substrate Addition: Add 2 µL of a mix containing GRK5 enzyme and substrate.
-
Initiate Reaction: Add 2 µL of ATP solution to start the reaction. Incubate at room temperature for the desired time (e.g., 1-4 hours for covalent inhibitors).
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[23]
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Calculate percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol: GRK5 Nuclear Translocation Assay
This method uses subcellular fractionation followed by Western blotting to quantify the amount of GRK5 that has moved into the nucleus upon stimulation.[24]
Principle: Cells are lysed using a hypotonic buffer that leaves nuclei intact. Centrifugation separates the cytoplasmic fraction (supernatant) from the nuclear fraction (pellet). The protein content of each fraction is then analyzed by Western blot.[25]
Materials:
-
Cultured cardiomyocytes or relevant cell line
-
Stimulants (e.g., Phenylephrine, Angiotensin II)
-
Hypotonic Fractionation Buffer
-
Nuclear Lysis Buffer
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-GRK5, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
Secondary HRP-conjugated antibodies and ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with hypertrophic stimuli (e.g., 50 µM Phenylephrine) for a specified time (e.g., 1 hour).[7]
-
Cell Lysis: Harvest cells and resuspend in ice-cold hypotonic buffer. Incubate on ice for 20 minutes.
-
Mechanical Disruption: Lyse the cell membrane by passing the suspension through a 27-gauge needle 10-15 times.[25]
-
Isolate Cytoplasm: Centrifuge at ~720 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction.
-
Isolate Nuclei: Wash the remaining pellet with hypotonic buffer. Centrifuge again and discard the supernatant. The pellet contains the isolated nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate briefly to shear DNA and complete lysis.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions (e.g., using a BCA assay).
-
Western Blot: Load equal amounts of protein from each fraction onto an SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against GRK5, Lamin B1, and GAPDH to confirm fraction purity and quantify GRK5 levels.[26]
Protocol: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to study protein-DNA interactions in vitro, such as the binding of GRK5 to specific DNA sequences.[27][28]
Principle: A labeled DNA probe containing a putative binding site is incubated with a protein of interest. The mixture is then run on a non-denaturing polyacrylamide gel. If the protein binds to the DNA, the resulting complex will be larger and migrate more slowly through the gel than the free, unbound DNA probe, causing a "shift" in the band's position.[29][30]
Materials:
-
Purified recombinant GRK5 protein
-
Double-stranded DNA probe containing the target sequence, labeled with a radioisotope (e.g., ³²P) or a fluorescent tag
-
Binding Buffer (e.g., containing Tris-HCl, MgCl2, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))
-
Non-denaturing polyacrylamide gel and electrophoresis apparatus
Procedure:
-
Probe Labeling: End-label the DNA probe with ³²P using T4 polynucleotide kinase or with a fluorescent dye. Purify the labeled probe.
-
Binding Reaction: In a microcentrifuge tube, combine the binding buffer, non-specific competitor DNA, and the labeled probe.
-
Add Protein: Add purified GRK5 protein to the reaction mixture. For competition assays, add an excess of unlabeled "cold" probe to confirm binding specificity.
-
Incubation: Incubate the reaction at room temperature or 37°C for 20-30 minutes to allow binding to occur.
-
Electrophoresis: Load the samples onto a pre-run non-denaturing polyacrylamide gel. Run the gel at a constant voltage in a cold room to prevent heat denaturation.
-
Detection: Dry the gel and expose it to X-ray film (for ³²P) or scan on a fluorescent imager. A shifted band indicates the formation of a GRK5-DNA complex.[29]
Conclusion
The non-canonical, nuclear functions of GRK5 represent a paradigm shift in understanding its role in cellular signaling, moving it from a simple receptor regulator to a complex modulator of gene transcription. Its activities as both an HDAC kinase and an NFAT co-factor place it at a critical nexus in the development of pathological cardiac hypertrophy.[1][3][4] The distinct mechanisms—one kinase-dependent and the other kinase-independent—present both challenges and opportunities for therapeutic intervention. Small molecule inhibitors like this compound, which covalently target the kinase, are invaluable tools for dissecting these pathways and serve as foundational chemistry for developing more sophisticated therapeutics aimed at mitigating the detrimental nuclear actions of GRK5.
References
- 1. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Non-canonical roles of GRKs in cardiovascular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear translocation of cardiac G protein-Coupled Receptor kinase 5 downstream of select Gq-activating hypertrophic ligands is a calmodulin-dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. A peptide of the N-terminus of GRK5 attenuates pressure-overload hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Type 2 diabetes susceptibility gene GRK5 regulates physiological pancreatic β-cell proliferation via phosphorylation of HDAC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound - Immunomart [immunomart.com]
- 18. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.jp [promega.jp]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. Nuclear extraction and fractionation protocol | Abcam [abcam.com]
- 25. gladstone.org [gladstone.org]
- 26. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Electrophoretic mobility shift assay - Wikipedia [en.wikipedia.org]
- 28. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Electrophoretic mobility-shift assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. par.nsf.gov [par.nsf.gov]
Investigating G Protein-Coupled Receptor Kinase 5 (GRK5) with Selective Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of G protein-coupled receptor kinase 5 (GRK5), a critical regulator of cellular signaling implicated in cardiovascular diseases and cancer. This document details the dual roles of GRK5, its canonical and non-canonical signaling pathways, and the landscape of selective inhibitors developed to probe its function and as potential therapeutics. Detailed experimental protocols and quantitative data on inhibitor potency are presented to facilitate further research and drug development efforts in this area.
Introduction to GRK5: A Dual-Function Kinase
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptors (GPCRs). Its canonical function involves the phosphorylation of agonist-activated GPCRs at the plasma membrane, leading to β-arrestin recruitment, receptor desensitization, and internalization.[1] This process is crucial for terminating GPCR signaling and maintaining cellular responsiveness to a wide array of hormones and neurotransmitters.[2]
Beyond its classical role at the cell surface, GRK5 possesses non-canonical functions within the cell nucleus.[3] It contains a nuclear localization sequence (NLS) that allows it to translocate to the nucleus in response to specific stimuli.[4] In the nucleus, GRK5 can phosphorylate non-GPCR substrates, such as histone deacetylase 5 (HDAC5), and interact with transcription factors like the nuclear factor of activated T-cells (NFAT), thereby directly influencing gene expression.[5][6][7][8] This nuclear activity of GRK5 has been strongly linked to the pathogenesis of cardiac hypertrophy.[9]
The multifaceted nature of GRK5, with its distinct roles in different subcellular compartments, makes it a compelling target for therapeutic intervention. Understanding the specific contributions of its canonical and non-canonical signaling is essential for the development of effective and targeted therapies.
The GRK5 Signaling Network
GRK5 participates in a complex network of signaling pathways, with its function being highly dependent on its subcellular localization.
Canonical GPCR-Mediated Signaling
At the plasma membrane, GRK5 is a key regulator of GPCR signaling. Upon agonist binding to a GPCR, the receptor undergoes a conformational change, activating heterotrimeric G proteins. GRK5 is then recruited to the activated receptor, where it phosphorylates serine and threonine residues in the receptor's intracellular loops and C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestins, which bind to the receptor and sterically hinder its interaction with G proteins, effectively desensitizing the receptor. β-arrestin binding also initiates receptor internalization via clathrin-coated pits, further attenuating the signal.
Non-Canonical Nuclear Signaling
In response to certain pathological stimuli, particularly those that increase intracellular calcium levels, GRK5 translocates to the nucleus.[10] This translocation is often mediated by the calcium-sensing protein calmodulin.[11] Within the nucleus, GRK5 engages in non-canonical signaling that is independent of GPCRs and has profound effects on gene transcription, particularly in cardiomyocytes.
Two major non-canonical pathways have been elucidated:
-
The GRK5-HDAC5-MEF2 Pathway: In the nucleus, GRK5 can phosphorylate Class II histone deacetylase 5 (HDAC5).[7][8] Phosphorylation of HDAC5 leads to its export from the nucleus, which relieves its repression of the myocyte enhancer factor-2 (MEF2) transcription factor.[12] Activated MEF2 then drives the expression of genes associated with pathological cardiac hypertrophy.[9]
-
The GRK5-NFAT Pathway: GRK5 can also act as a co-factor for the nuclear factor of activated T-cells (NFAT) transcription factor.[5][6][13] This interaction appears to be independent of GRK5's kinase activity and involves direct binding of GRK5 to DNA.[6] By facilitating NFAT's transcriptional activity, GRK5 promotes the expression of hypertrophic genes.[14]
Selective Inhibitors of GRK5
The development of selective GRK5 inhibitors is crucial for dissecting its physiological and pathological roles and for validating it as a therapeutic target. A number of small molecule inhibitors have been developed with varying degrees of potency and selectivity over other GRK family members, particularly the highly homologous GRK2.
Quantitative Data on Selective GRK5 Inhibitors
The following tables summarize the in vitro potency (IC50) and selectivity of several notable GRK5 inhibitors.
| Inhibitor | GRK5 IC50 (nM) | GRK2 IC50 (nM) | Selectivity (GRK2/GRK5) | Reference |
| Compound 4c | 10 | >1,000,000 | >100,000 | [15] |
| Compound 9g | 8.6 | 12,000 | ~1,400 | [16] |
| CCG-271423 | 2.1 | 44,000 | ~20,952 | [17] |
| Compound 3 | 8.6 | 12,000 | ~1,400 | [15] |
| Sunitinib | 830 | 130,000 | ~157 | [15] |
| Ullrich 57 | 15 | 1,100 | ~73 | [15] |
| Compound 9e | 220 | >330,000 | >1,500 | [16] |
| GSK2163632A | 3,200 | - | - | [18] |
| GSK1713088A | 3,200 | - | - | [18] |
| GSK1326255A | 2,500 | - | - | [18] |
| Peptide Inhibitor | GRK5 IC50 (µM) | GRK2 IC50 (µM) | GRK3 IC50 (µM) | Reference |
| 59-74E | 1.6 | 0.6 | 1.5 | [19] |
| K56-69 | 2.1 | 5.6 | 11.6 | [19] |
| K56-74E | 3.9 | 4.4 | 6.1 | [19] |
| E56-74K | 7.4 | 52.2 | 22.6 | [19] |
| 59-74K | 9.4 | 32.2 | 55.5 | [19] |
Experimental Protocols for Investigating GRK5
This section provides detailed methodologies for key experiments used to characterize GRK5 activity and inhibition.
Radiometric Kinase Assay for GRK5 Activity
This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate by GRK5.
Materials:
-
Active GRK5 enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Casein, 1 mg/mL)
-
[γ-³³P]ATP Assay Cocktail (250 µM ATP with [γ-³³P]ATP)
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and the GRK5 enzyme in a microcentrifuge tube.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the [γ-³³P]ATP Assay Cocktail to the reaction mixture. The final reaction volume is typically 25 µL.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15 minutes).
-
Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.
-
Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Air dry the P81 paper strips and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-³³P]ATP.
Workflow Diagram:
ADP-Glo™ Kinase Assay for GRK5 Activity
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[20]
Materials:
-
Active GRK5 enzyme
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white multi-well plate by adding the Kinase Buffer, substrate, GRK5 enzyme, and ATP. For inhibitor studies, include the inhibitor in this step. The typical reaction volume is 5-25 µL.[21]
-
Incubate the reaction at room temperature for the desired time (e.g., 60-120 minutes).[20]
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. The volume of ADP-Glo™ Reagent added is typically equal to the kinase reaction volume.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. The volume of Kinase Detection Reagent is typically twice the initial kinase reaction volume.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
Workflow Diagram:
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay to measure the binding affinity of inhibitors to GRK5.[22]
Materials:
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
GRK5 enzyme
-
Kinase Buffer
-
Test compounds
-
Microplate reader capable of time-resolved FRET
Procedure:
-
Prepare a solution of the GRK5 enzyme and the europium-labeled anti-tag antibody in Kinase Buffer.
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the test compound dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled tracer.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the FRET signal on a compatible plate reader.
-
Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal. IC50 values can be determined by plotting the FRET signal against the inhibitor concentration.
Investigating GRK5 Nuclear Translocation
This experimental workflow is designed to study the movement of GRK5 from the cytoplasm to the nucleus in response to specific stimuli.
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., neonatal rat ventricular myocytes, H9c2 cells).
-
Transfect the cells with a vector expressing a fluorescently tagged GRK5 (e.g., GRK5-GFP).
Stimulation and Imaging:
-
Treat the transfected cells with a stimulus known to induce GRK5 nuclear translocation (e.g., phenylephrine, angiotensin II).[23]
-
At various time points after stimulation, fix the cells.
-
Stain the cell nuclei with a nuclear counterstain (e.g., DAPI).
-
Image the cells using fluorescence microscopy.
Image Analysis:
-
Quantify the fluorescence intensity of GRK5-GFP in the nucleus and the cytoplasm for each cell.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of nuclear translocation.
Workflow Diagram:
Conclusion
GRK5 is a multifaceted kinase with distinct and important roles in both the cytoplasm and the nucleus. Its involvement in pathological conditions such as cardiac hypertrophy and cancer makes it an attractive target for therapeutic development. The availability of increasingly potent and selective inhibitors, coupled with robust experimental assays, provides the necessary tools to further unravel the complex biology of GRK5 and to advance the development of novel therapies targeting this key signaling molecule. This guide provides a foundational resource for researchers embarking on the investigation of GRK5, from understanding its fundamental signaling pathways to the practical application of key experimental techniques.
References
- 1. GRK5 - Wikipedia [en.wikipedia.org]
- 2. GRK5 Kinase Enzyme System Application Note [promega.com]
- 3. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor kinase 5 contains a DNA-binding nuclear localization sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. pnas.org [pnas.org]
- 8. Uncovering G protein-coupled receptor kinase-5 as a histone deacetylase kinase in the nucleus of cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determining the Absolute Requirement of G Protein-Coupled Receptor Kinase 5 for Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Nuclear translocation of cardiac G protein-Coupled Receptor kinase 5 d" by Jessica I Gold, Jeffrey S Martini et al. [jdc.jefferson.edu]
- 11. The Amino-Terminal Domain of GRK5 Inhibits Cardiac Hypertrophy through the Regulation of Calcium-Calmodulin Dependent Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Effects of GRK5 on HDAC5-regulated Gene Transcription in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. krasel.org [krasel.org]
- 20. promega.jp [promega.jp]
- 21. promega.com [promega.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. journals.plos.org [journals.plos.org]
Grk5-IN-3: A Technical Guide to a Covalent GRK5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in both canonical G protein-coupled receptor (GPCR) desensitization and non-canonical nuclear signaling pathways. Its dysregulation has been implicated in a variety of diseases, including heart failure, cancer, and neurodegenerative disorders, making it an attractive therapeutic target. Grk5-IN-3 is a covalent inhibitor of GRK5 that demonstrates potency and selectivity, offering a valuable tool for studying GRK5 biology and a potential starting point for drug discovery efforts. This technical guide provides a comprehensive overview of the target profile of this compound, including its mechanism of action, biochemical and cellular activity, and the signaling pathways in which its target, GRK5, is involved. Detailed experimental protocols and structured data tables are provided to facilitate further research and development.
Introduction to GRK5
GRK5 is a member of the GRK4 subfamily of G protein-coupled receptor kinases. It is ubiquitously expressed, with particularly high levels in the heart, lung, and placenta.[1] GRK5 participates in two major signaling paradigms:
-
Canonical GPCR Desensitization: At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs. This phosphorylation event promotes the binding of β-arrestins, which sterically hinder further G protein coupling, leading to the termination of the signal. This process is crucial for maintaining cellular homeostasis and preventing overstimulation of signaling pathways.[2][3]
-
Non-Canonical Nuclear Signaling: GRK5 can translocate to the nucleus in a calcium/calmodulin-dependent manner.[4] In the nucleus, GRK5 acts as a kinase for non-GPCR substrates, including histone deacetylases (HDACs) and transcription factors such as NFAT (Nuclear Factor of Activated T-cells).[4] This nuclear activity of GRK5 has been linked to the regulation of gene expression associated with pathological conditions like cardiac hypertrophy.[4]
The dual roles of GRK5 in distinct cellular compartments highlight its importance as a signaling node and a potential therapeutic target for a range of diseases.
This compound: A Covalent Inhibitor of GRK5
This compound is a chemical probe designed to covalently inhibit the kinase activity of GRK5. Its targeted covalent mechanism offers the potential for high potency and prolonged duration of action.
Mechanism of Action
This compound functions as a time-dependent, irreversible inhibitor of GRK5.[1] The molecule contains a reactive acrylamide "warhead" that forms a covalent bond with a specific cysteine residue, Cys474, located in the ATP-binding pocket of GRK5.[1] This covalent modification permanently inactivates the enzyme. The specificity of this interaction is demonstrated by the lack of inhibition observed with a GRK5 mutant where Cys474 is replaced with serine (GRK5-C474S).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 (µM) | Assay Conditions | Reference |
| Human GRK5 | 0.22 (4h pre-incubation) | Time-dependent inhibition | [1] |
| 6.2 (1h pre-incubation) | [1] | ||
| 11.3 (0.5h pre-incubation) | [1] | ||
| 59 (0h pre-incubation) | [1] | ||
| Human GRK6 | 0.41 | [1] |
Table 2: In Vitro Selectivity of this compound
| Kinase | IC50 (µM) | Assay Conditions | Reference |
| Bovine GRK1 | >100 | [1] | |
| Bovine GRK2 | >100 | [1] | |
| GRK5 (C474S mutant) | >100 | 4h pre-incubation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay platforms and is suitable for determining the IC50 of inhibitors against GRK5.
Materials:
-
Recombinant human GRK5 enzyme
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[5]
-
Substrate (e.g., casein or a specific peptide substrate for GRK5)
-
ATP
-
This compound (or other test compounds)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the GRK5 enzyme to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically by titration.[5]
-
Prepare a substrate and ATP mixture in Kinase Buffer. The final concentrations will depend on the specific substrate and the Km of ATP for GRK5.
-
-
Assay Assembly:
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 120 minutes, or for various time points to assess time-dependent inhibition).[5]
-
ADP Detection:
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Format)
This protocol can be used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Human cancer cell lines (e.g., rhabdomyosarcoma cell lines Rh5, Rh30, 381T, SMS-CTR)[6]
-
Appropriate cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
This compound (or other test compounds)
-
96-well clear-bottom white assay plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay:
-
Allow the plate and its contents to equilibrate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of growth) value.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving GRK5.
Canonical GPCR Desensitization Pathway
Caption: Canonical GPCR desensitization pathway mediated by GRK5.
Non-Canonical GRK5 Nuclear Signaling Pathway
Caption: Non-canonical nuclear signaling pathway of GRK5.
Experimental Workflow for IC50 Determination
Caption: Workflow for in vitro IC50 determination of this compound.
Conclusion
This compound is a valuable chemical tool for the study of GRK5 biology. Its covalent mechanism of action provides potent and sustained inhibition, allowing for the dissection of GRK5's roles in both canonical and non-canonical signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers in academia and industry who are interested in targeting GRK5 for therapeutic intervention. Further studies, including comprehensive kinome-wide selectivity profiling and in vivo pharmacokinetic and pharmacodynamic characterization, will be crucial for the continued development of GRK5 inhibitors as potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. promega.jp [promega.jp]
- 6. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Role of G Protein-Coupled Receptor Kinase 5 in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor kinase 5 (GRK5), a member of the serine/threonine kinase family, has emerged as a critical and complex modulator in the landscape of oncology. Traditionally known for its role in desensitizing G protein-coupled receptors (GPCRs), emerging evidence reveals a far more intricate involvement of GRK5 in cancer pathogenesis, acting as both a tumor suppressor and a promoter depending on the cellular context, its subcellular localization, and the specific cancer type. This technical guide provides an in-depth exploration of the multifaceted functions of GRK5 in cancer, detailing its signaling pathways, impact on tumor progression and metastasis, and its potential as a therapeutic target. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its signaling networks to serve as a comprehensive resource for the scientific community.
Introduction
G protein-coupled receptor kinases (GRKs) are pivotal regulators of GPCR signaling, mediating the phosphorylation of agonist-bound receptors to facilitate their desensitization and internalization.[1][2] GRK5, a member of the GRK4 subfamily, is a multifunctional protein capable of traversing cellular compartments, from the plasma membrane to the nucleus, to regulate a diverse array of signaling cascades.[3][4] Its role in cancer is particularly enigmatic, with studies reporting contradictory, context-dependent functions. In some malignancies, GRK5 acts as a tumor suppressor by attenuating GPCR-driven proliferative signals.[5][6] Conversely, in other cancers, it promotes tumorigenesis through non-canonical, GPCR-independent mechanisms, including the phosphorylation of key intracellular proteins involved in cell cycle progression, apoptosis, and metastasis.[2][3] This guide aims to dissect this dual functionality, providing a detailed overview of the current understanding of GRK5 in oncology.
Quantitative Analysis of GRK5 Expression in Cancer
The expression of GRK5 is frequently dysregulated in various cancers, with its levels correlating with disease progression and patient outcomes. The following tables summarize key quantitative findings on GRK5 expression and its functional impact across different cancer types.
| Cancer Type | Tissue Type | GRK5 Expression Change | Method | Key Findings | Reference |
| Prostate Cancer | PC3 Cell Line | High Expression | Western Blot | GRK5 is highly expressed in aggressive prostate cancer cell lines. | [3] |
| DU145 & PC3 Cells | Knockdown | shRNA | Knockdown of GRK5 reduced invasion by 44-67%. | [1] | |
| Rhabdomyosarcoma (RMS) | Primary Human Tumors | Upregulated | Immunohistochemistry | GRK5 is expressed in 8/10 ERMS and 10/17 ARMS samples, with weak or negative expression in normal muscle. | [4] |
| RMS Cell Lines | Upregulated | Not Specified | GRK5 expression is at least 2-fold higher in RMS cell lines compared to normal cells. | [4] | |
| Epithelial Ovarian Cancer (EOC) | Cancer Tissues | Higher than paratumor tissues | Immunohistochemistry | 68.60% of cancer samples showed moderate/strong staining for GRK5. | [7] |
| Breast Cancer | Mesenchymal-like Cell Lines | Significantly Higher | qPCR | GRK5 is more highly expressed in mesenchymal-like breast cancer cells. | [8] |
| Colorectal Cancer | Patient Tissues | Upregulated | Not Specified | GRK5 levels are upregulated in colorectal cancers. | [9] |
| Glioblastoma | Glioma Specimens (Grade II-IV) | Correlated with Aggressiveness | Immunohistochemistry | GRK5 expression levels are highly correlated with the aggressiveness of glioma. | [10] |
| Testicular Cancer | Testicular Cancer Cells | Knockdown | siRNA | GRK5 knockdown significantly attenuated the malignant phenotype. | [11] |
Key Signaling Pathways Involving GRK5 in Cancer
GRK5's influence on cancer progression is mediated through a complex network of signaling pathways, both dependent on and independent of its canonical role in GPCR regulation.
Canonical GPCR-Dependent Signaling
In its traditional role, GRK5 phosphorylates agonist-activated GPCRs, leading to their desensitization and subsequent internalization. This function can be tumor-suppressive when the GPCRs drive proliferation. For example, in colon cancer cells, the tumor suppressor TIG-1 induces GRK5 expression, which in turn inhibits PGE2-stimulated cell proliferation by desensitizing the PGE2 receptor.[5][6] Similarly, in thyroid cancer, GRK5 can negatively regulate the TSH receptor, thereby inhibiting tumor growth.[6]
Non-Canonical, GPCR-Independent Signaling
GRK5 also phosphorylates a variety of non-GPCR substrates, a function that is often pro-tumorigenic.
GRK5 can directly phosphorylate the tumor suppressor protein p53 at Thr-55, which promotes its degradation and inhibits p53-mediated apoptosis.[2][12] This provides a mechanism for cancer cells to evade cell death and contributes to resistance to therapies that rely on p53 function.
In prostate cancer, GRK5 contributes to metastasis by phosphorylating the cytoskeletal-membrane linking protein moesin at residue T66.[1][10] This phosphorylation event regulates the subcellular distribution of moesin, promoting actin remodeling and thereby enhancing cancer cell migration and invasion.[1][10]
GRK5 has been shown to interact with and phosphorylate histone deacetylase 6 (HDAC6), promoting its deacetylase activity.[13][14] This can lead to an increase in α-tubulin deacetylation, which in turn augments resistance to taxane-based chemotherapeutics like paclitaxel.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of GRK5 in cancer.
GRK5 Kinase Activity Assay (ADP-Glo™ Assay)
This protocol measures the kinase activity of GRK5 by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
GRK5 Kinase Enzyme System (e.g., Promega V3981)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega V9101)
-
Substrate (e.g., casein)
-
ATP
-
96-well plate
Procedure:
-
Prepare a 2X kinase reaction buffer (e.g., 80 mM Tris pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT).
-
Prepare serial dilutions of GRK5 enzyme in 1X kinase reaction buffer.
-
Prepare a substrate/ATP mix containing the desired concentrations of substrate and ATP in 1X kinase reaction buffer.
-
Add 2 µl of the GRK5 enzyme dilution to the wells of a 96-well plate.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
In Vitro Phosphorylation of Moesin by GRK5
This protocol details the procedure to assess the direct phosphorylation of moesin by GRK5.
Materials:
-
Purified recombinant GRK5
-
Purified recombinant moesin
-
Kinase buffer (20 mmol/L Tris-HCl, pH 7.5, 2 mmol/L EDTA, 5 mmol/L MgCl₂)
-
[γ-³²P]ATP
-
SDS-PAGE reagents
-
Autoradiography film or digital imager
Procedure:
-
Set up the kinase reaction by combining purified moesin (e.g., 800 nmol/L) and GRK5 (e.g., 200 nmol/L) in kinase buffer.
-
Initiate the phosphorylation reaction by adding [γ-³²P]ATP (e.g., 0.2 mmol/L).
-
Incubate the reaction mixture at 30°C for various time points (e.g., 0, 15, 30, 60, 90 minutes).
-
Terminate the reaction at each time point by adding SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film or a phosphorimager to detect the incorporation of ³²P into moesin.
siRNA-Mediated Knockdown of GRK5
This protocol describes the transient knockdown of GRK5 expression in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
GRK5-specific siRNA duplexes (a pool of 3-5 is recommended)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Oligofectamine)
-
Opti-MEM reduced-serum medium
-
Complete growth medium
Procedure:
-
Plate the cells 24 hours prior to transfection to achieve 50-75% confluency on the day of transfection.
-
Prepare the siRNA-transfection reagent complex by diluting the siRNA and the transfection reagent separately in Opti-MEM, then combining and incubating according to the manufacturer's protocol.
-
Add the complex to the cells in fresh, serum-free medium.
-
Incubate the cells with the transfection complex for a specified time (e.g., 5 hours) at 37°C.
-
Add complete growth medium containing serum.
-
Incubate the cells for 24-72 hours post-transfection before harvesting for downstream analysis (e.g., Western blot to confirm knockdown, functional assays).[15]
In Vivo Xenograft Tumor Growth Assay
This protocol outlines the assessment of GRK5's role in tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line with stable GRK5 knockdown or overexpression (and corresponding control cells)
-
Matrigel (optional)
-
Calipers
-
Anesthesia
Procedure:
-
Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1-5 x 10⁶) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[3][16]
GRK5 as a Therapeutic Target
The dual nature of GRK5 in cancer presents both challenges and opportunities for therapeutic intervention. In cancers where GRK5 is overexpressed and promotes tumorigenesis (e.g., prostate cancer, rhabdomyosarcoma), the development of specific GRK5 inhibitors is a promising strategy.[4][10] Conversely, in cancers where GRK5 has a tumor-suppressive role (e.g., some colon and thyroid cancers), strategies to enhance GRK5 expression or activity could be beneficial.[5][6] The development of highly selective GRK5 inhibitors is an active area of research, with compounds like CCG-215022 showing promise in preclinical models.[4]
Conclusion
G protein-coupled receptor kinase 5 is a multifaceted protein with a complex and often contradictory role in cancer. Its function is highly dependent on the specific cellular and tumor context. The ability of GRK5 to act as both a tumor suppressor and a promoter underscores the importance of a deep, mechanistic understanding of its signaling pathways in different malignancies. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the intricate functions of GRK5. A clearer understanding of its context-dependent roles will be crucial for the successful development of novel therapeutic strategies that target this enigmatic kinase.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Research on The Role of GRK5 in Cancer Development and Progression - Creative Biogene [creative-biogene.com]
- 3. G-protein coupled receptor kinase 5 regulates prostate tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Overexpression of GRK5/ACTC1 Correlates With the Clinical Parameters and Poor Prognosis of Epithelial Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downregulation of GRK5 hampers the migration of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GRK5 regulates mitotic progression and promotes resistance against anti-mitotic agents in a CDK1 and AKT1 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptor kinase GRK5 phosphorylates moesin and regulates metastasis in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. G-protein-coupled Receptor Kinase 5 Phosphorylates p53 and Inhibits DNA Damage-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. G protein-coupled receptor kinase 5 modifies cancer cell resistance to paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Atomic Structure of GRK5 Reveals Distinct Structural Features Novel for G Protein-coupled Receptor Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Preliminary Studies with Grk5-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary studies conducted with Grk5-IN-3, a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). The document outlines the quantitative data regarding its inhibitory activity, details the experimental methodologies for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Core Data Presentation
The following tables summarize the quantitative data obtained from in vitro studies of this compound.
Table 1: Inhibitory Potency of this compound
| Target | IC50 (μM) | Notes |
| GRK5 | 0.22 | Potent covalent inhibitor.[1] |
| GRK6 | 0.41 | Also shows inhibitory effect on GRK6.[1] |
| GRK1 | >100 | High selectivity over GRK1.[1] |
| GRK2 | >100 | High selectivity over GRK2.[1] |
| GRK5-C474S | >100 | No inhibitory effect on the mutant, confirming covalent binding to Cys474.[1] |
Table 2: Time-Dependent Inhibition of GRK5 by this compound
| Incubation Time (hours) | IC50 (μM) |
| 0 | 59 |
| 0.5 | 11.3 |
| 1 | 6.2 |
| 4 | 0.22 |
The data demonstrates a time-dependent increase in potency, characteristic of covalent inhibitors.[1]
Key Experimental Protocols
This section details the methodologies for the key experiments cited in the preliminary studies of this compound.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against GRK5 and other kinases. A common method is a radiometric assay using [γ-³²P]ATP.
Materials:
-
Recombinant human GRK5 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., casein or a specific peptide substrate for GRK5)
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
ATP solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant GRK5 enzyme, and the substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for different durations (e.g., 0, 0.5, 1, 4 hours) before initiating the kinase reaction.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mass Spectrometry for Covalent Adduct Confirmation
This protocol describes the use of intact protein mass spectrometry to confirm the covalent binding of this compound to GRK5.
Materials:
-
Recombinant human GRK5 enzyme (wild-type and C474S mutant)
-
This compound
-
Incubation buffer (e.g., PBS or Tris buffer)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Incubate recombinant GRK5 (or GRK5-C474S mutant) with an excess of this compound for a sufficient period (e.g., 4 hours) to allow for covalent bond formation. A control sample with DMSO is run in parallel.
-
Remove excess, unbound inhibitor using a desalting column.
-
Analyze the protein samples by mass spectrometry.
-
Compare the mass spectra of the inhibitor-treated GRK5 with the control. A mass shift corresponding to the molecular weight of this compound in the treated sample confirms the formation of a covalent adduct.
-
The absence of a significant mass shift in the GRK5-C474S mutant sample further confirms that the covalent interaction occurs at the Cys474 residue.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways involving GRK5 and a typical experimental workflow for evaluating covalent inhibitors.
Caption: Canonical GRK5 signaling pathway leading to GPCR desensitization and its inhibition by this compound.
Caption: Non-canonical nuclear signaling pathways of GRK5 and the potential impact of this compound.
Caption: A logical workflow for the characterization of a covalent kinase inhibitor like this compound.
References
Grk5-IN-3: An In-Depth Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Its canonical function involves the phosphorylation of agonist-bound GPCRs, leading to their desensitization and internalization, thereby attenuating downstream signaling.[1][2][3][4] Beyond this classical role, GRK5 exhibits non-canonical functions, including translocation to the nucleus where it can phosphorylate non-GPCR substrates such as histone deacetylase 5 (HDAC5), influencing gene transcription and contributing to cellular processes like cardiac hypertrophy.[3][5][6] Given its involvement in various pathophysiological conditions, including heart failure, cancer, and neurodegenerative diseases, GRK5 has emerged as a compelling therapeutic target.[2][3][5][7]
Grk5-IN-3 is a potent and selective covalent inhibitor of GRK5.[7][8] Its unique mechanism of action and selectivity profile make it a valuable tool for dissecting the multifaceted roles of GRK5 in cellular signaling and disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its use in basic research, and visualizations of relevant signaling pathways and experimental workflows.
Core Compound Information
This compound acts as a covalent inhibitor, forming a permanent bond with a specific cysteine residue (Cys474) within the active site of GRK5.[2][6][7] This covalent modification leads to irreversible inactivation of the kinase. The time-dependent nature of its inhibitory activity is a hallmark of its covalent mechanism.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay Conditions |
| GRK5 (Human) | 0.22 | 4-hour pre-incubation |
| GRK5 (Human) | 59 | 0-hour pre-incubation |
| GRK5 (Human) | 11.3 | 0.5-hour pre-incubation |
| GRK5 (Human) | 6.2 | 1-hour pre-incubation |
| GRK6 (Human) | 0.41 | Not specified |
| GRK1 (Bovine) | >100 | 4-hour pre-incubation |
| GRK2 (Bovine) | >100 | 4-hour pre-incubation |
| GRK5-C474S Mutant | >100 | 4-hour pre-incubation |
Data compiled from publicly available sources.[7]
Signaling Pathways and Mechanism of Action
GRK5 is involved in both canonical and non-canonical signaling pathways. This compound, by inhibiting GRK5, can modulate these pathways.
Canonical GPCR Desensitization Pathway
In its canonical role, GRK5 phosphorylates agonist-activated GPCRs, which recruits β-arrestin. This leads to receptor desensitization and internalization, terminating G protein-mediated signaling. Inhibition of GRK5 by this compound would be expected to prolong GPCR signaling at the plasma membrane.
References
- 1. promega.jp [promega.jp]
- 2. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. promega.com [promega.com]
- 6. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
Methodological & Application
Application Notes: In Vitro Kinase Assay for Grk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs).[1][2] Its canonical function involves phosphorylating activated GPCRs, leading to their desensitization and internalization.[1] Beyond this, GRK5 has non-canonical roles, including nuclear translocation and phosphorylation of non-GPCR substrates like histone deacetylase 5 (HDAC5), implicating it in the regulation of gene transcription and pathological conditions such as cardiac hypertrophy and cancer.[3][4][5] Grk5-IN-3 is a covalent inhibitor of GRK5, demonstrating potent and time-dependent inhibition.[6] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of this compound against GRK5.
GRK5 Signaling Pathway
GRK5 is a key regulator of GPCR signaling. Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which uncouples the receptor from its G protein, effectively terminating signaling and initiating receptor internalization.[1][2]
Figure 1: Canonical GRK5 signaling pathway at the plasma membrane.
Quantitative Data Summary
This compound is a potent inhibitor of GRK5 with time-dependent characteristics due to its covalent mechanism. Its inhibitory concentration (IC50) decreases with longer pre-incubation times.
| Target Kinase | Inhibitor | Time (h) | IC50 (µM) | Selectivity vs GRK1/2 | Reference |
| GRK5 | This compound | 0 | 59 | >100 µM | [6] |
| GRK5 | This compound | 0.5 | 11.3 | >100 µM | [6] |
| GRK5 | This compound | 1 | 6.2 | >100 µM | [6] |
| GRK5 | This compound | 4 | 0.22 | >100 µM | [6] |
| GRK6 | This compound | - | 0.41 | - | [6] |
| GRK1 | This compound | 4 | >100 | - | [6] |
| GRK2 | This compound | 4 | >100 | - | [6] |
| GRK5-C474S | This compound | 4 | >100 | - | [6] |
Note: The C474S mutation in GRK5 prevents covalent modification by this compound, resulting in a significant loss of inhibitory activity.[6]
Experimental Protocol: In Vitro Kinase Assay
This protocol is based on a luminescent ADP-detection assay format, such as the ADP-Glo™ Kinase Assay, which is a common method for quantifying kinase activity.[7]
1. Materials and Reagents
-
GRK5 Enzyme: Recombinant full-length human GRK5.
-
Substrate: Native casein protein.[8]
-
Inhibitor: this compound, dissolved in DMSO.
-
Kinase Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[7]
-
ADP-Glo™ Reagent: To terminate the kinase reaction and deplete remaining ATP.[7]
-
Kinase Detection Reagent: To convert ADP to ATP and generate a luminescent signal.[7]
-
Microplates: White, low-volume 384-well plates are recommended for luminescence assays.[7]
2. Experimental Workflow
Figure 2: Workflow for the this compound in vitro kinase assay.
3. Detailed Procedure
a. Reagent Preparation:
-
Kinase Buffer: Prepare the complete Kinase Assay Buffer with DTT just before use.
-
This compound Dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these stocks into the Kinase Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
GRK5 Enzyme Solution: Thaw the recombinant GRK5 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 25-50 ng per reaction) in Kinase Assay Buffer.[7] Keep on ice.
-
Substrate/ATP Mix: Prepare a solution containing both casein and ATP in Kinase Assay Buffer. The final concentrations in the reaction should be optimized, but starting points can be ~0.2 mg/ml for casein and 25-50 µM for ATP.[7][9]
b. Kinase Reaction:
-
Add 1 µL of the diluted this compound or DMSO (for control wells) to the wells of a 384-well plate.[7]
-
Add 2 µL of the diluted GRK5 enzyme solution to each well.
-
Pre-incubate the plate for a set duration (e.g., 0, 0.5, 1, or 4 hours) at 30°C to allow for the time-dependent covalent inhibition by this compound.[6]
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
c. Signal Detection:
-
Terminate the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Incubate the plate at room temperature for 40 minutes to ensure all remaining ATP is consumed.[7]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated by GRK5 into ATP, which is then used by a luciferase to produce a luminescent signal.[7]
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[7]
d. Data Analysis:
-
Measure the luminescence using a suitable plate reader.
-
The amount of light generated is directly proportional to the amount of ADP produced and thus to the GRK5 kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Conclusion
This protocol provides a robust framework for assessing the in vitro inhibitory activity of this compound against its target, GRK5. The time-dependent nature of this covalent inhibitor necessitates a pre-incubation step to accurately determine its potency. By following this detailed methodology, researchers can effectively characterize this compound and similar inhibitors, contributing to the development of novel therapeutics targeting GRK5-mediated pathologies.
References
- 1. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GRK5 - Wikipedia [en.wikipedia.org]
- 3. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. promega.jp [promega.jp]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for Grk5-IN-3 Treatment of Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a dual role in cardiomyocyte function. Canonically, it is involved in the desensitization of G protein-coupled receptors (GPCRs) at the cell membrane. However, under pathological conditions such as cardiac hypertrophy and heart failure, GRK5 translocates to the nucleus and engages in non-canonical signaling that promotes adverse cardiac remodeling.[1][2][3] This nuclear activity includes the phosphorylation of histone deacetylase 5 (HDAC5), which leads to the activation of the pro-hypertrophic transcription factors MEF2 and NFAT.[1][4][5][6] Given its role in pathological cardiac hypertrophy, GRK5 has emerged as a promising therapeutic target for cardiovascular diseases.[7][8]
Grk5-IN-3 is a potent and covalent inhibitor of GRK5, offering a valuable tool for studying the kinase's function and for potential therapeutic development. These application notes provide a comprehensive overview of this compound and a detailed protocol for its application in cardiomyocyte cultures.
This compound: A Covalent Inhibitor of GRK5
This compound is a specific inhibitor that targets GRK5 and, to a lesser extent, the closely related GRK6.[9] Its covalent binding mechanism suggests a prolonged and potentially irreversible inhibition of the kinase's activity.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (µM) | Notes |
| GRK5 | 0.22 | Time-dependent inhibition (4h)[9] |
| GRK6 | 0.41 | [9] |
| GRK1/2 | >100 | Demonstrates selectivity over these kinases[9] |
| GRK5-C474S | >100 | No inhibition of the mutant, indicating a specific binding mechanism involving Cys474[9] |
Signaling Pathways of GRK5 in Cardiomyocytes
The following diagram illustrates the signaling pathways involving GRK5 in cardiomyocytes, highlighting both its canonical and non-canonical functions.
Experimental Protocols
The following is a representative protocol for the treatment of neonatal rat ventricular myocytes (NRVMs) with this compound to assess its effect on cardiomyocyte hypertrophy. This protocol can be adapted for other cardiomyocyte cell types, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or adult ventricular myocytes.
Materials
-
This compound (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
Neonatal rat ventricular myocytes (NRVMs)
-
Plating medium (e.g., DMEM/F12 with 10% FBS, 1% penicillin-streptomycin)
-
Serum-free maintenance medium (e.g., DMEM/F12 with 1% penicillin-streptomycin, insulin-transferrin-selenium supplement)
-
Hypertrophic agonist (e.g., Phenylephrine (PE), Angiotensin II (Ang II), or Endothelin-1 (ET-1))
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction, protein lysis, immunofluorescence)
Experimental Workflow
The general workflow for investigating the effects of this compound on cardiomyocytes is depicted below.
Detailed Protocol
-
Cell Culture:
-
Isolate NRVMs from 1-2 day old Sprague-Dawley rat pups according to standard laboratory protocols.
-
Plate the cells on fibronectin-coated culture dishes at a suitable density.
-
Culture the cells in plating medium for 24-48 hours to allow for attachment and recovery.
-
-
Serum Starvation:
-
After 24-48 hours, wash the cells with PBS and replace the plating medium with serum-free maintenance medium.
-
Incubate the cells in serum-free medium for 12-24 hours to synchronize the cells and reduce basal signaling.
-
-
This compound Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in serum-free medium to the desired final concentrations. A concentration range of 0.1 µM to 10 µM is recommended for initial experiments, bracketing the IC50 value.
-
Include a vehicle control group treated with the same final concentration of DMSO.
-
Add the this compound or vehicle to the respective wells and incubate for 1-4 hours. Given the time-dependent nature of the inhibition, a 4-hour pre-incubation is recommended for maximal effect.[9]
-
-
Hypertrophic Stimulation:
-
Prepare a stock solution of the hypertrophic agonist (e.g., 10 mM Phenylephrine in water).
-
Add the agonist directly to the wells containing this compound or vehicle to achieve the desired final concentration (e.g., 50-100 µM for Phenylephrine).
-
Include a control group that is not treated with the hypertrophic agonist.
-
-
Incubation:
-
Incubate the cells for 24-48 hours to allow for the development of the hypertrophic response.
-
-
Downstream Analysis:
-
Gene Expression Analysis:
-
Extract total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes such as Nppa (ANP), Nppb (BNP), and Myh7 (β-MHC).
-
-
Protein Analysis:
-
Lyse the cells and perform Western blotting to assess the phosphorylation status of downstream targets or the expression of hypertrophic proteins.
-
-
Cell Size Measurement:
-
Fix the cells and stain with a marker for cardiomyocytes (e.g., anti-α-actinin antibody).
-
Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
-
-
Immunofluorescence:
-
Perform immunofluorescence staining to visualize the subcellular localization of GRK5 or other proteins of interest.
-
-
Expected Outcomes
Treatment with this compound is expected to attenuate the hypertrophic response in cardiomyocytes induced by Gαq-coupled receptor agonists. Specifically, researchers can anticipate:
-
A reduction in the upregulation of hypertrophic marker genes (Nppa, Nppb, Myh7).
-
A decrease in the increase in cardiomyocyte cell size.
-
Potential alterations in the phosphorylation of downstream targets of GRK5, although specific non-GPCR substrates in this context are still under investigation.
-
Inhibition of the nuclear translocation of GRK5, which can be visualized by immunofluorescence.
Conclusion
This compound is a valuable chemical probe for investigating the role of GRK5 in cardiomyocyte biology and pathology. The provided protocols offer a framework for utilizing this inhibitor to study its effects on cardiac hypertrophy. By specifically targeting GRK5, researchers can further elucidate the signaling pathways involved in adverse cardiac remodeling and explore the therapeutic potential of GRK5 inhibition in heart failure.
References
- 1. ahajournals.org [ahajournals.org]
- 2. G protein-coupled receptor kinase 5 (GRK5) contributes to impaired cardiac function and immune cell recruitment in post-ischemic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. GRK5‐mediated inflammation and fibrosis exert cardioprotective effects during the acute phase of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A peptide of the N-terminus of GRK5 attenuates pressure-overload hypertrophy and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Grk5-IN-3 in Mice
Audience: Researchers, scientists, and drug development professionals.
Note: As of the current date, there are no published studies detailing the in vivo administration of Grk5-IN-3 in mice. Therefore, the following application notes and protocols are based on the known characteristics of the target, G protein-coupled receptor kinase 5 (GRK5), and general principles of in vivo compound administration in murine models. The provided protocols are intended as a starting point for research and will require optimization and validation.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). It also exhibits inhibitory activity against the closely related GRK6. Due to the crucial role of GRK5 in various signaling pathways, particularly in cardiovascular and inflammatory responses, this compound presents a valuable tool for investigating the physiological and pathological functions of GRK5 in vivo.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Notes |
| GRK5 | 0.22 | Covalent inhibitor |
| GRK6 | 0.41 | |
| GRK1 | >100 | High selectivity over GRK1 |
| GRK2 | >100 | High selectivity over GRK2 |
GRK5 Signaling Pathways
GRK5 is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptors (GPCRs). Its functions can be broadly categorized into canonical (GPCR-related) and non-canonical (GPCR-independent) pathways.
Canonical GPCR Desensitization Pathway
In its canonical role, GRK5 phosphorylates agonist-activated GPCRs at the plasma membrane. This phosphorylation event recruits β-arrestin proteins, which sterically hinder further G protein coupling, leading to receptor desensitization and internalization. This process is crucial for terminating GPCR signaling and maintaining cellular responsiveness.
Non-Canonical Nuclear Signaling
GRK5 can also translocate to the nucleus, where it engages in non-canonical signaling, independent of GPCRs. This nuclear activity is particularly relevant in the context of cardiac hypertrophy and inflammation. In the nucleus, GRK5 can act as a histone deacetylase (HDAC) kinase and a transcriptional regulator, influencing gene expression.
Hypothetical In Vivo Administration Protocol
The following protocol is a general guideline for the administration of a novel small molecule inhibitor in mice and has not been validated for this compound. It is imperative to conduct preliminary dose-finding and toxicity studies before proceeding with efficacy experiments.
Materials
-
This compound
-
Vehicle (e.g., sterile PBS, DMSO, or a formulation determined by solubility and stability studies)
-
Mice (strain to be determined by the experimental model, e.g., C57BL/6 for general studies, or specific transgenic models)
-
Syringes and needles for administration (size appropriate for the route of administration)
-
Animal scale
-
Standard laboratory equipment for animal handling and observation
Experimental Workflow
Detailed Protocol Steps
-
Preliminary Studies:
-
Solubility and Stability: Determine the optimal vehicle for this compound. Test solubility in common vehicles like saline, PBS, DMSO, and PEG400. Assess the stability of the formulated compound over the intended duration of the experiment.
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Conduct a pilot PK study to determine the bioavailability, half-life, and optimal dosing frequency of this compound. A single dose administration followed by serial blood sampling is a common approach. PD studies should aim to measure the extent and duration of GRK5 inhibition in a target tissue (e.g., heart) after administration.
-
Toxicity/Dose-Ranging Study: Administer a range of this compound doses to small groups of mice to identify the maximum tolerated dose (MTD). Monitor for clinical signs of toxicity, changes in body weight, and any adverse effects.
-
-
Dose Formulation:
-
Based on solubility and stability data, prepare a stock solution of this compound.
-
On each day of administration, dilute the stock solution to the final desired concentrations with the chosen
-
Application Notes and Protocols for Grk5-IN-3 ADP-Glo Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine protein kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs).[1][2][3] By phosphorylating agonist-activated GPCRs, GRK5 initiates a process of receptor desensitization and internalization, which is critical for terminating signal transduction.[1][2] Beyond its canonical role at the plasma membrane, GRK5 can also translocate to the nucleus and regulate gene transcription, implicating it in pathological conditions such as cardiac hypertrophy and heart failure.[4][5][6][7] This makes GRK5 a significant therapeutic target for cardiovascular diseases, neurodegenerative disorders, and cancer.[2][5][8]
Grk5-IN-3 is a potent, covalent inhibitor of GRK5.[9][10][11] It demonstrates significant inhibitory activity against GRK5 and the closely related GRK6.[9] This document provides a detailed protocol for determining the inhibitory activity of this compound against GRK5 using the ADP-Glo™ Kinase Assay, a sensitive and robust method for measuring kinase activity.
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction.[12][13][14] The luminescent signal generated is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[12][14][15] This assay is well-suited for high-throughput screening (HTS) and profiling of kinase inhibitors.[14][16]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step process performed after the initial kinase reaction is complete.[12][13][17]
-
Kinase Reaction Termination and ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any unconsumed ATP from the reaction mixture.
-
ADP to ATP Conversion and Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a thermostable luciferase (Ultra-Glo™ Luciferase) to produce a stable, "glow-type" luminescent signal.[12][17] The intensity of the light signal is proportional to the initial kinase activity.
Caption: Principle of the two-step ADP-Glo™ Kinase Assay.
GRK5 Signaling Pathway
GRK5 is a key regulator of GPCR signaling. The canonical pathway involves the phosphorylation of agonist-bound receptors, leading to the recruitment of arrestin proteins. Arrestin binding sterically hinders further G protein coupling, effectively desensitizing the receptor. This process is crucial for preventing overstimulation and maintaining cellular homeostasis.
Caption: Canonical GRK5 signaling pathway at the cell membrane.
Quantitative Data Summary: this compound Inhibition
This compound is a covalent inhibitor that demonstrates time-dependent inhibition of GRK5. Its potency increases with longer pre-incubation times with the enzyme. It also shows inhibitory activity against the related kinase GRK6.
| Kinase Target | Inhibitor | IC₅₀ Value (µM) | Pre-incubation Time | Notes |
| GRK5 | This compound | 59 | 0 h | The inhibition is time-dependent.[9] |
| 11.3 | 0.5 h | |||
| 6.2 | 1 h | |||
| 0.22 | 4 h | Potent inhibition is achieved with longer incubation.[9] | ||
| GRK6 | This compound | 0.41 | 4 h | This compound also shows potent inhibition of GRK6.[9] |
| GRK1 / GRK2 | This compound | >100 | 4 h | Demonstrates selectivity over GRK1 and GRK2.[9] |
Experimental Protocol
This protocol is designed to determine the IC₅₀ value of this compound against GRK5 in a 384-well plate format.
-
GRK5 Kinase Enzyme System (e.g., Promega Cat. #V3981)
-
Active GRK5 enzyme
-
GRK5 substrate (e.g., Casein or a specific peptide substrate)
-
Reaction Buffer A (5X): 200mM Tris-HCl, pH 7.5, 100mM MgCl₂, 0.5 µg/µl BSA[18]
-
DTT
-
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega Cat. #V9101)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP
-
-
This compound inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Nuclease-free water
-
White, opaque 384-well assay plates (low volume)
-
Plate reader with luminescence detection capabilities
-
Multichannel pipettes
-
1X Kinase Buffer: Prepare by diluting the 5X Reaction Buffer A with nuclease-free water and adding DTT to a final concentration of 1mM.[18] Keep on ice.
-
ATP Solution: Thaw Ultra-Pure ATP on ice. Prepare the desired concentration of ATP solution (e.g., 25 µM) in 1X Kinase Buffer.[15] The final ATP concentration in the kinase reaction should be close to the Kₘ value for GRK5, if known, to accurately determine inhibitor potency.
-
GRK5 Enzyme Solution: Thaw active GRK5 enzyme on ice. Dilute the enzyme to the desired working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal in the linear range of the assay.
-
Substrate Solution: Prepare the kinase substrate at the desired working concentration in 1X Kinase Buffer.
-
This compound Serial Dilution: Prepare a stock solution of this compound in 100% DMSO. Perform a serial dilution of the inhibitor in 1X Kinase Buffer containing a fixed percentage of DMSO (e.g., 5%) to create a dose-response curve.[15] A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended.
-
ADP-Glo™ Reagents: Equilibrate ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature before use.[19][20]
The following workflow describes the steps for a 10 µL final kinase reaction volume in a 384-well plate. Adjust volumes as needed.
Caption: Experimental workflow for the this compound ADP-Glo assay.
-
Add Inhibitor: To the wells of a 384-well plate, add 2.5 µL of the serially diluted this compound or vehicle control (e.g., 5% DMSO in 1X Kinase Buffer for 0% inhibition control). Add 1X Kinase Buffer without enzyme for the 100% inhibition control (background).
-
Add Enzyme: Add 2.5 µL of the diluted GRK5 enzyme solution to all wells except the 100% inhibition control wells.
-
Pre-incubation: Crucially for a covalent inhibitor like this compound, seal the plate and pre-incubate the enzyme and inhibitor together. Based on available data, a 4-hour pre-incubation at room temperature is recommended to achieve maximal potency.[9]
-
Initiate Kinase Reaction: Prepare a 2X Substrate/ATP mix. Add 5 µL of this mix to all wells to start the reaction. The final reaction volume is 10 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 120 minutes).[15] This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction. Mix gently and incubate for 40 minutes at room temperature.[12][15]
-
Develop Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[12][15]
-
Measure Luminescence: Read the luminescence of each well using a plate luminometer with an integration time of 0.5-1 second.
Data Analysis
-
Calculate Percent Inhibition:
-
Average the raw luminescence units (RLU) for each control and inhibitor concentration.
-
Subtract the average background RLU (100% inhibition) from all other measurements.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor / RLU_vehicle))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of kinase activity.
-
References
- 1. GRK5 - Wikipedia [en.wikipedia.org]
- 2. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 4. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay [promega.kr]
- 15. promega.jp [promega.jp]
- 16. eastport.cz [eastport.cz]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. carnabio.com [carnabio.com]
- 20. ulab360.com [ulab360.com]
Application Notes and Protocols for Cell-Based ELISA for GRK5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptor (GPCR) signaling.[1] Upon agonist binding to a GPCR, GRK5 is recruited to the plasma membrane where it phosphorylates the activated receptor. This phosphorylation event promotes the binding of arrestin proteins, which uncouple the receptor from its cognate G protein, leading to signal desensitization and receptor internalization.[1] Beyond its canonical role in GPCR regulation, GRK5 has been implicated in a variety of non-canonical signaling pathways, including nuclear signaling and regulation of transcription factors, and has been linked to cardiovascular diseases and cancer.[2][3] This makes GRK5 an attractive therapeutic target for a range of human diseases.
A cell-based Enzyme-Linked Immunosorbent Assay (ELISA) provides a robust and high-throughput method for quantifying intracellular protein levels and their post-translational modifications, making it an ideal platform for screening and characterizing GRK5 inhibitors.[4][5] This assay format allows for the measurement of GRK5 activity within a cellular context, providing more physiologically relevant data compared to traditional biochemical assays.[5][6]
These application notes provide a detailed protocol for a cell-based ELISA to assess the inhibition of GRK5.
Principle of the Assay
The cell-based ELISA for GRK5 inhibition is an indirect ELISA performed on fixed and permeabilized cells in a 96-well plate format. The assay measures the total amount of GRK5 protein in the cells. When screening for inhibitors, a decrease in the signal can indicate a compound that either downregulates GRK5 expression or leads to its degradation. For a more direct measure of inhibition of kinase activity, this assay can be adapted to use a phospho-specific antibody against a known GRK5 substrate.
The general workflow is as follows:
-
Cells are seeded in a 96-well plate and cultured overnight.
-
The cells are then treated with various concentrations of a test inhibitor.
-
Following treatment, the cells are fixed to preserve the cellular proteins and then permeabilized to allow for the entry of antibodies.
-
A primary antibody specific for GRK5 is added to the wells and allowed to bind to the target protein.
-
An enzyme-conjugated secondary antibody (e.g., HRP-conjugated) that recognizes the primary antibody is then added.
-
A substrate for the enzyme is introduced, which is converted into a detectable signal (e.g., colorimetric or chemiluminescent).
-
The intensity of the signal, which is proportional to the amount of GRK5 protein, is measured using a microplate reader.
-
Normalization of the signal can be performed using a housekeeping protein (e.g., GAPDH) or a whole-cell stain to account for variations in cell number.[7]
Signaling Pathway of GRK5
The following diagram illustrates the canonical signaling pathway involving GRK5 at the plasma membrane.
References
- 1. GRK5 - Wikipedia [en.wikipedia.org]
- 2. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assaybiotechnology.com [assaybiotechnology.com]
- 5. Cell-Based ELISA Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. youtube.com [youtube.com]
- 7. GRK5 Cell Based ELISA Kit (A103281) [antibodies.com]
Application Notes and Protocols: Western Blot for GRK5 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Western blotting for the characterization and quantification of G protein-coupled receptor kinase 5 (GRK5) pathway activation. This document includes an overview of the GRK5 signaling cascade, detailed experimental protocols for key assays, and representative data presentation.
Introduction to GRK5 Signaling
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a pivotal role in the regulation of G protein-coupled receptor (GPCR) signaling. Upon agonist binding to a GPCR, GRK5 is recruited to the activated receptor, where it phosphorylates serine and threonine residues within the receptor's intracellular loops and C-terminal tail. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The recruitment of β-arrestin can lead to two primary outcomes:
-
Desensitization: β-arrestin binding sterically hinders the coupling of G proteins to the receptor, attenuating the canonical G protein-mediated signaling pathway.
-
Signal Transduction: β-arrestin can act as a scaffold protein, initiating a second wave of G protein-independent signaling. A prominent example is the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
Furthermore, GRK5 can translocate to the nucleus in a calcium/calmodulin-dependent manner, where it can phosphorylate non-receptor substrates, including transcription factors, thereby regulating gene expression. This highlights the dual role of GRK5 in both plasma membrane-associated and nuclear signaling events.
Western blotting is a powerful and widely used technique to study the activation of the GRK5 pathway. By using specific antibodies, researchers can detect changes in the phosphorylation state and subcellular localization of key proteins in the cascade, providing quantitative insights into pathway activation.
Key Events in GRK5 Pathway Activation Assessable by Western Blot:
-
GPCR Phosphorylation: An initial and direct indicator of GRK5 activity on its substrate receptor.
-
β-Arrestin Recruitment: Can be indirectly measured by observing the translocation of β-arrestin from the cytosol to the membrane fraction.
-
ERK1/2 Activation: Assessed by detecting the phosphorylation of ERK1/2 at Thr202/Tyr204.
-
GRK5 Nuclear Translocation: Determined by the presence of GRK5 in the nuclear fraction of cell lysates.
Experimental Protocols
Here, we provide detailed protocols for the Western blot-based analysis of GRK5 pathway activation.
Protocol 1: Agonist-Induced ERK1/2 Phosphorylation
This protocol is designed to measure the activation of the downstream effector ERK1/2 following GPCR stimulation.
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293, HeLa, or a cell line endogenously expressing the GPCR of interest) in complete growth medium and grow to 80-90% confluency.
- Serum-starve the cells for 4-16 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.
- Treat cells with the desired agonist at various concentrations and for different time points (e.g., 0, 2, 5, 10, 30 minutes). A vehicle-treated control should be included.
2. Sample Preparation (Cell Lysis):
- Following treatment, immediately place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Transfer the supernatant to a new tube. This is the whole-cell lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Denaturation:
- To an aliquot of each lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
- Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (typically 20-40 µg) per lane of a 10% SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again as in the previous step.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
6. Stripping and Re-probing for Total ERK1/2:
- To normalize for protein loading, the same membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed for total ERK1/2.
- Incubate the membrane in a stripping buffer (e.g., containing glycine and SDS at a low pH) for 15-30 minutes at room temperature.[1]
- Wash the membrane extensively with TBST.
- Block the membrane again and probe with a primary antibody against total ERK1/2, followed by the secondary antibody and detection steps as described above.
7. Data Analysis:
- Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software (e.g., ImageJ).
- Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
- Express the results as fold change relative to the vehicle-treated control.
Protocol 2: β-Arrestin Recruitment by Membrane Translocation
This protocol assesses the recruitment of β-arrestin to the plasma membrane, an indirect measure of its interaction with the activated GPCR.[2]
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1 for cell culture and agonist stimulation.
2. Subcellular Fractionation:
- After treatment, wash cells with ice-cold PBS and scrape them into a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, with protease and phosphatase inhibitors).
- Allow the cells to swell on ice for 15-20 minutes.
- Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
- Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
- The resulting supernatant is the cytosolic fraction. The pellet is the membrane fraction.
- Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer).
3. Western Blotting and Analysis:
- Determine the protein concentration of both the cytosolic and membrane fractions.
- Perform SDS-PAGE and Western blotting as described in Protocol 1.
- Load equal amounts of protein for both cytosolic and membrane fractions for each condition.
- Probe the membranes with a primary antibody against β-arrestin1 or β-arrestin2.
- To ensure proper fractionation, probe the membranes with markers for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) fractions.
- Quantify the band intensities for β-arrestin in both fractions and express the amount of membrane-associated β-arrestin as a percentage of the total β-arrestin (cytosolic + membrane).
Protocol 3: GRK5 Nuclear Translocation
This protocol is used to detect the movement of GRK5 from the cytoplasm to the nucleus following specific GPCR stimulation.[3][4]
1. Cell Culture and Treatment:
- Follow the same procedure as in Protocol 1 for cell culture and agonist stimulation.
2. Nuclear and Cytoplasmic Fractionation:
- Several commercial kits are available for efficient nuclear and cytoplasmic extraction. Alternatively, a protocol similar to the subcellular fractionation in Protocol 2 can be used, with specific buffers optimized for nuclear integrity.
- Briefly, after cell lysis in a hypotonic buffer, the nuclei are pelleted by low-speed centrifugation. The supernatant represents the cytoplasmic fraction.
- The nuclear pellet is then washed and lysed in a nuclear extraction buffer containing high salt and detergents to release nuclear proteins.
3. Western Blotting and Analysis:
- Determine the protein concentration of both the cytoplasmic and nuclear fractions.
- Perform SDS-PAGE and Western blotting as described in Protocol 1.
- Load equal amounts of protein for both cytoplasmic and nuclear fractions for each condition.
- Probe the membranes with a primary antibody against GRK5.
- To verify the purity of the fractions, probe the membranes with markers for the cytoplasm (e.g., GAPDH or α-Tubulin) and the nucleus (e.g., Lamin B1 or Histone H3).
- Quantify the GRK5 band intensity in the nuclear fraction and normalize it to the nuclear loading control.
Data Presentation
Quantitative data from Western blot experiments should be summarized in tables to facilitate comparison between different conditions.
Table 1: Quantification of Agonist-Induced ERK1/2 Phosphorylation
| Treatment | Agonist Conc. (µM) | Time (min) | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SEM) |
| Vehicle | 0 | 5 | 1.00 ± 0.12 |
| Agonist X | 0.1 | 5 | 2.54 ± 0.21 |
| Agonist X | 1 | 5 | 5.89 ± 0.45 |
| Agonist X | 10 | 5 | 6.12 ± 0.53 |
| Agonist X | 1 | 2 | 3.15 ± 0.33 |
| Agonist X | 1 | 10 | 4.21 ± 0.39 |
| Agonist X | 1 | 30 | 2.05 ± 0.18 |
Table 2: Quantification of β-Arrestin Membrane Translocation
| Treatment | Agonist Conc. (µM) | Membrane β-Arrestin (% of Total) (Mean ± SEM) |
| Vehicle | 0 | 12.5 ± 2.1 |
| Agonist Y | 1 | 45.8 ± 4.5 |
| Agonist Y + Antagonist Z | 1 + 10 | 15.3 ± 2.8 |
Table 3: Quantification of GRK5 Nuclear Translocation
| Treatment | Agonist Conc. (µM) | Nuclear GRK5 / Lamin B1 (Fold Change) (Mean ± SEM) |
| Vehicle | 0 | 1.00 ± 0.15 |
| Agonist A | 10 | 3.78 ± 0.32 |
| Agonist B | 10 | 1.12 ± 0.18 |
Mandatory Visualizations
Caption: GRK5 Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Antibody Selection and Validation
The success of any Western blot experiment hinges on the quality and specificity of the antibodies used. It is crucial to use antibodies that have been validated for Western blotting.
-
GRK5: Several commercial antibodies are available. It is recommended to choose one that has been shown to be specific for GRK5 and does not cross-react with other GRK isoforms.[5][6][7][8] A study by Reichel et al. (2022) provides a comprehensive analysis of the specificity of several commercially available GRK antibodies.[5][6][7][8]
-
Phospho-ERK1/2 (Thr202/Tyr204): Many highly specific and well-validated antibodies are available.
-
Total ERK1/2: Used for normalization, these antibodies are also widely available and reliable.
-
β-Arrestin1/2: Isoform-specific antibodies are available and should be chosen based on the specific research question.
-
Subcellular Fractionation Markers: Antibodies against Lamin B1 or Histone H3 (nuclear), GAPDH or α-Tubulin (cytosolic), and Na+/K+ ATPase or Pan-Cadherin (membrane) are essential for validating the purity of subcellular fractions.
Before starting an experiment with a new antibody, it is highly recommended to perform a validation experiment, such as testing the antibody on lysates from cells with known overexpression or knockdown of the target protein.
Troubleshooting
-
High Background: Insufficient blocking, insufficient washing, or too high antibody concentration.
-
No Signal: Inactive antibody, insufficient protein loaded, or inefficient transfer.
-
Non-specific Bands: Antibody cross-reactivity, protein degradation, or improper sample preparation.
-
Inconsistent Results: Uneven protein loading, variability in transfer efficiency, or inconsistent incubation times.
By following these detailed protocols and considering the critical aspects of experimental design and validation, researchers can effectively utilize Western blotting to investigate the intricate signaling pathways mediated by GRK5.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of adrenal GPCR signaling and regulation: Measuring adrenal β-arrestin activity in vivo through plasma membrane recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process | PLOS One [journals.plos.org]
- 4. Nuclear Translocation of Cardiac G Protein-Coupled Receptor Kinase 5 Downstream of Select Gq-Activating Hypertrophic Ligands Is a Calmodulin-Dependent Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots [mdpi.com]
- 6. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. db-thueringen.de [db-thueringen.de]
- 8. Suitability of GRK Antibodies for Individual Detection and Quantification of GRK Isoforms in Western Blots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPCR Signaling with Grk5-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a critical role in the regulation of G protein-coupled receptor (GPCR) signaling. Beyond its canonical role in GPCR desensitization, GRK5 exhibits non-canonical functions through its nuclear localization, where it can modulate gene transcription by interacting with factors such as histone deacetylase 5 (HDAC5) and nuclear factor of activated T-cells (NFAT).[1][2][3][4][5] Dysregulation of GRK5 activity has been implicated in various pathologies, including heart failure and cancer, making it an attractive therapeutic target.[2][6]
Grk5-IN-3 is a potent and selective covalent inhibitor of GRK5.[7][8] It offers a valuable tool for dissecting the multifaceted roles of GRK5 in cellular signaling. These application notes provide detailed protocols for utilizing this compound to study both the canonical and non-canonical signaling pathways mediated by GRK5.
Product Information
| Compound | Target(s) | IC50 | Mechanism of Action |
| This compound | GRK5, GRK6 | 0.22 µM (GRK5), 0.41 µM (GRK6) | Covalent inhibitor targeting a subfamily-specific cysteine (Cys474 in GRK5).[6][8] |
Table 1: this compound Inhibitor Profile. IC50 values were determined after a 4-hour pre-incubation.[8]
Key Signaling Pathways Involving GRK5
GRK5 participates in two main signaling cascades: a canonical, membrane-associated pathway and a non-canonical, nuclear pathway.
Canonical GPCR Desensitization Pathway
At the plasma membrane, GRK5 phosphorylates agonist-activated GPCRs. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, leading to the termination of G protein-mediated signaling, a process known as desensitization. β-arrestin also promotes receptor internalization, further attenuating the signaling response.[9]
Caption: Canonical GRK5-mediated GPCR desensitization pathway.
Non-Canonical Nuclear Signaling Pathway
Upon certain stimuli, such as activation of Gαq-coupled receptors, GRK5 can translocate to the nucleus in a calmodulin-dependent manner.[4] In the nucleus, GRK5 can phosphorylate non-GPCR substrates, including HDAC5, leading to its nuclear export. This relieves the repression of myocyte enhancer factor 2 (MEF2), allowing for the transcription of hypertrophic genes.[10] Additionally, GRK5 can act as a kinase-independent facilitator of NFAT transcriptional activity, contributing to pathological gene expression.[3][5]
Caption: Non-canonical nuclear signaling pathways of GRK5.
Experimental Protocols
Protocol 1: In Vitro GRK5 Kinase Inhibition Assay
This protocol is designed to determine the in vitro potency and selectivity of this compound using a luminescence-based kinase assay that measures ADP formation.
Materials:
-
Recombinant human GRK5 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay kit
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[1]
-
ATP
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the GRK5 enzyme to the working concentration in Kinase Buffer.
-
Prepare a substrate and ATP mixture in Kinase Buffer. The final ATP concentration should be close to the Km for GRK5 if known, or at a standard concentration (e.g., 25 µM).[1]
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.[1]
-
Add 2 µL of the diluted GRK5 enzyme to each well.[1]
-
Pre-incubate the plate at room temperature for a specified time (e.g., 0, 0.5, 1, or 4 hours) to assess time-dependent inhibition, a characteristic of covalent inhibitors.[8]
-
-
Kinase Reaction Initiation:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[1]
-
Incubate at room temperature for 40 minutes.[1]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro GRK5 kinase inhibition assay.
Protocol 2: Cellular Assay for NFAT-Dependent Transcription
This protocol utilizes a luciferase reporter gene assay to assess the effect of this compound on GRK5-mediated NFAT transcriptional activity in cells.
Materials:
-
Cell line expressing the GPCR of interest (e.g., HEK293, H9c2)
-
NFAT-luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
GPCR agonist
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Co-transfect the cells with the NFAT-luciferase reporter plasmid and the control luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Cell Treatment:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Pre-incubate the cells with the inhibitor for a designated period (e.g., 1-4 hours).
-
Stimulate the cells with the GPCR agonist to induce GRK5 nuclear translocation and NFAT activation. Include an unstimulated control.
-
Incubate for an appropriate time to allow for luciferase reporter gene expression (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in each lysate sample using a luminometer according to the assay kit protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in NFAT activity for each treatment condition relative to the unstimulated, vehicle-treated control.
-
Plot the fold change versus the this compound concentration to determine its effect on NFAT-dependent transcription.
-
Protocol 3: Cellular Assay for MEF2-Dependent Transcription
This protocol is similar to the NFAT reporter assay but uses a MEF2-responsive luciferase reporter to investigate the impact of this compound on the GRK5-HDAC5-MEF2 signaling axis.
Materials:
-
Cell line of interest (e.g., cardiomyocytes, skeletal muscle cells)
-
MEF2-luciferase reporter plasmid
-
Control luciferase plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Stimulus to induce GRK5 nuclear translocation (e.g., phenylephrine for cardiomyocytes)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Follow the same procedure as in Protocol 2, but use the MEF2-luciferase reporter plasmid.
-
-
Cell Treatment:
-
Follow the same procedure as in Protocol 2, using a stimulus known to activate the GRK5-MEF2 pathway.
-
-
Cell Lysis and Luciferase Assay:
-
Follow the same procedure as in Protocol 2.
-
-
Data Analysis:
-
Follow the same data analysis steps as in Protocol 2 to determine the effect of this compound on MEF2-dependent transcription.
-
Quantitative Data Summary
| Parameter | GRK5 | GRK6 | GRK1/2 | GRK5-C474S | Reference |
| IC50 (µM) at 4h | 0.22 | 0.41 | >100 | >100 | [8] |
| IC50 (µM) at 1h | 6.2 | N/A | >100 | N/A | [8] |
| IC50 (µM) at 0.5h | 11.3 | N/A | >100 | N/A | [8] |
| IC50 (µM) at 0h | 59 | N/A | >100 | N/A | [8] |
Table 2: Time-Dependent Inhibition and Selectivity of this compound. The lack of inhibition of the GRK5-C474S mutant confirms the covalent binding mechanism at Cys474.[8] N/A: Not available.
Troubleshooting
-
High background in kinase assay:
-
Optimize enzyme concentration.
-
Ensure complete ATP depletion by the ADP-Glo™ Reagent.
-
Check for any contamination in reagents.
-
-
Low signal in reporter assays:
-
Optimize transfection efficiency.
-
Ensure the chosen cell line has the necessary signaling components.
-
Optimize agonist concentration and stimulation time.
-
-
Variability between replicates:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent cell seeding density and confluency.
-
Mix reagents thoroughly.
-
Conclusion
This compound is a valuable chemical probe for investigating the diverse functions of GRK5. The protocols outlined in these application notes provide a framework for studying both the canonical and non-canonical signaling pathways regulated by GRK5. By utilizing this compound in conjunction with the described in vitro and cellular assays, researchers can further elucidate the physiological and pathological roles of GRK5 and explore its potential as a therapeutic target.
References
- 1. promega.jp [promega.jp]
- 2. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GRK5 - Wikipedia [en.wikipedia.org]
- 10. sapient.bio [sapient.bio]
- 11. promega.com [promega.com]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
Application Notes and Protocols for Grk5-IN-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor kinase 5 (GRK5) is a multifaceted serine/threonine kinase implicated in a variety of cellular processes, including the regulation of G protein-coupled receptor (GPCR) signaling. Emerging evidence highlights the dual role of GRK5 in cancer, where it can function as both a tumor promoter and a suppressor depending on the cellular context and its subcellular localization.[1][2][3] This complexity makes GRK5 an intriguing target for therapeutic intervention. Grk5-IN-3 is a potent and covalent inhibitor of GRK5, also exhibiting inhibitory activity against the closely related GRK6.[4][5] These application notes provide an overview of the potential uses of this compound in cancer cell line research and offer detailed protocols for key experimental assays.
Mechanism of Action
This compound acts as a covalent inhibitor, forming a stable bond with its target kinases. This irreversible inhibition of GRK5 and GRK6 can be leveraged to probe their functions in various cancer-related signaling pathways. GRK5 has been shown to influence cancer progression through several mechanisms:
-
Regulation of p53: GRK5 can phosphorylate the tumor suppressor p53, leading to its degradation and thereby inhibiting apoptosis.[2][6] Inhibition of GRK5 with this compound may therefore stabilize p53 and enhance cancer cell apoptosis.
-
Modulation of NFAT1 Signaling: In some cancers, such as rhabdomyosarcoma, GRK5 has been found to regulate the expression of Nuclear Factor of Activated T-cells 1 (NFAT1) in a kinase-independent manner, promoting tumor cell growth.[7][8] While this compound targets the kinase activity, its use can help dissect the kinase-dependent functions of GRK5 in this pathway.
-
Control of Cell Migration and Invasion: GRK5 can phosphorylate the cytoskeletal-membrane linker protein moesin, promoting cancer cell migration and metastasis, as observed in prostate cancer.[2]
Quantitative Data
Currently, there is limited publicly available data on the specific effects of this compound on various cancer cell lines. The primary available quantitative data pertains to its in vitro inhibitory activity against the purified kinases.
| Compound | Target | IC50 (µM) | Assay Condition |
| This compound | GRK5 | 0.22 | In vitro kinase assay |
| This compound | GRK6 | 0.41 | In vitro kinase assay |
Data sourced from MedchemExpress and CymitQuimica.[4][5]
Note: The lack of extensive cell-based IC50 data for this compound necessitates empirical determination for each cancer cell line of interest. The provided protocols will guide the user in generating this critical data.
Signaling Pathways and Experimental Workflows
To visualize the intricate roles of GRK5 in cancer and the experimental approaches to investigate the effects of this compound, the following diagrams are provided.
Caption: GRK5's dual signaling roles in cancer.
Caption: Workflow for evaluating this compound effects.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Based on the molecular weight of this compound, calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general guideline. Refer to the manufacturer's instructions for the specific assay kit being used.
-
Reagents and Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear or opaque-walled microplates (depending on the assay)
-
MTT reagent or CellTiter-Glo® reagent
-
Solubilization buffer (for MTT assay)
-
Plate reader (absorbance or luminescence)
-
-
Protocol:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Shake the plate for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Shake the plate for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Reagents and Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Culture and treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Reagents and Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
5. Western Blot Analysis
-
Reagents and Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRK5, anti-p53, anti-NFAT1, anti-cleaved caspase-3, anti-actin or -tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., actin or tubulin) to normalize protein levels.
-
Conclusion
This compound is a valuable tool for investigating the role of GRK5 in cancer biology. Due to the context-dependent functions of GRK5, it is crucial to empirically determine the effects of this compound in the specific cancer cell lines under investigation. The provided protocols offer a framework for conducting these essential experiments to elucidate the therapeutic potential of targeting GRK5 in cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Research on The Role of GRK5 in Cancer Development and Progression - Creative Biogene [creative-biogene.com]
- 3. Dual role of GRK5 in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. G-protein-coupled Receptor Kinase 5 Phosphorylates p53 and Inhibits DNA Damage-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting GRK5 for Treating Chronic Degenerative Diseases [mdpi.com]
- 8. Characterization of GRK5 as a novel regulator of rhabdomyosarcoma tumor cell growth and self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuroinflammation with Grk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. G protein-coupled receptor kinase 5 (GRK5) has emerged as a key regulator of inflammatory signaling pathways. GRK5 is a serine/threonine kinase that, in addition to its canonical role in desensitizing G protein-coupled receptors (GPCRs), exhibits non-canonical functions, including the modulation of inflammatory responses, particularly through the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] Recent studies have indicated that GRK5 is expressed in microglia, the resident immune cells of the central nervous system, and its deficiency can lead to an exaggerated inflammatory phenotype.[5][6]
Grk5-IN-3 is a potent and covalent inhibitor of GRK5, also showing inhibitory activity against the closely related GRK6.[7][8] Its covalent nature and selectivity profile make it a valuable pharmacological tool for elucidating the specific roles of GRK5 in neuroinflammatory processes. These application notes provide a comprehensive guide for utilizing this compound in in vitro and in vivo models of neuroinflammation, enabling researchers to investigate its therapeutic potential.
Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Kinase | Conditions | Reference |
| IC₅₀ | 0.22 µM | Human GRK5 | 4-hour incubation | [7] |
| IC₅₀ | 0.41 µM | Human GRK6 | 4-hour incubation | [7] |
| IC₅₀ | 59 µM | Human GRK5 | 0-hour incubation | [7] |
| IC₅₀ | 11.3 µM | Human GRK5 | 0.5-hour incubation | [7] |
| IC₅₀ | 6.2 µM | Human GRK5 | 1-hour incubation | [7] |
| IC₅₀ | >100 µM | Bovine GRK1 | 4-hour incubation | [7] |
| IC₅₀ | >100 µM | Bovine GRK2 | 4-hour incubation | [7] |
Signaling Pathways and Experimental Workflows
Grk5-Mediated NF-κB Signaling in Microglia
Caption: GRK5 positively regulates the canonical NF-κB pathway in microglia.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for assessing this compound's anti-inflammatory effects in vitro.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Microglial Activation
Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced inflammatory responses in a microglial cell line (e.g., BV-2).
Materials:
-
BV-2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well tissue culture plates
-
Reagents for downstream analysis (ELISA kits, Griess Reagent, Western blot reagents, Immunocytochemistry reagents)
Procedure:
-
Cell Seeding:
-
For cytokine and nitric oxide analysis, seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
For Western blotting and immunocytochemistry, seed BV-2 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence.
-
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in DMEM (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO).
-
Remove the culture medium and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for 1-4 hours at 37°C, 5% CO₂.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 100 ng/mL (or a pre-determined optimal concentration).
-
Include a non-stimulated control group.
-
Incubate for the desired time points (e.g., 6 hours for gene expression, 24 hours for cytokine and nitric oxide release).
-
-
Downstream Analysis:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Nitric Oxide Assay (Griess Assay):
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess reagent to each sample in a new 96-well plate.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be generated to quantify nitric oxide levels.
-
-
Western Blot Analysis:
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-p65, IκBα, iNOS, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Immunocytochemistry:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% goat serum in PBS for 1 hour.
-
Incubate with primary antibodies against Iba1 (to visualize microglia) and p65 (to assess nuclear translocation) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips and visualize using a fluorescence microscope.
-
-
Protocol 2: In Vivo Mouse Model of LPS-Induced Neuroinflammation
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of acute neuroinflammation.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injections
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Brain tissue processing reagents (for histology, immunohistochemistry, or protein/RNA extraction)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
-
This compound Administration:
-
The route of administration (e.g., i.p., oral gavage, i.c.v.) and dosage of this compound will need to be optimized based on its pharmacokinetic properties. A starting point for i.p. administration could be in the range of 1-10 mg/kg.
-
Administer this compound or vehicle at a predetermined time before LPS challenge (e.g., 1-2 hours).
-
-
LPS Challenge:
-
Induce neuroinflammation by administering LPS. A common method is i.p. injection (e.g., 1-5 mg/kg).
-
The control group receives a sterile saline injection.
-
-
Tissue Collection and Analysis:
-
At a specific time point after LPS injection (e.g., 24 hours), euthanize the mice.
-
For biochemical analysis, perfuse mice with cold saline, and collect brain regions (e.g., hippocampus, cortex). Homogenize the tissue for ELISA, Western blot, or qPCR analysis of inflammatory markers.
-
For histological analysis, perfuse mice with saline followed by 4% paraformaldehyde. Post-fix the brains, cryoprotect in sucrose, and section using a cryostat.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on brain sections for markers of microglial activation (Iba1, CD68) and astrogliosis (GFAP).
-
Quantify the number and morphology of activated microglia and astrocytes in specific brain regions.
-
Conclusion
This compound is a valuable research tool for dissecting the role of GRK5 in neuroinflammatory processes. The provided protocols offer a framework for investigating the anti-inflammatory and neuroprotective potential of inhibiting GRK5. Researchers should optimize the specific concentrations, time points, and models based on their experimental objectives. The complex and sometimes context-dependent role of GRK5 in inflammation underscores the importance of utilizing specific pharmacological inhibitors like this compound to further our understanding and develop novel therapeutic strategies for neurodegenerative diseases.[2][3]
References
- 1. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
- 3. G-protein coupled receptor kinase 5 mediates Lipopolysaccharide-induced NFκB activation in primary macrophages and modulates inflammation in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRK5 Deficiency in the Hippocampus Leads to Cognitive Impairment via Abnormal Microglial Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Grk5-IN-3 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments involving Grk5-IN-3 , a potent and covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). The following sections detail the inhibitor's mechanism of action, quantitative data, experimental protocols for key assays, and visual representations of relevant signaling pathways and workflows.
Introduction to this compound
This compound is a valuable chemical probe for studying the physiological and pathological roles of GRK5. It acts as a covalent inhibitor, offering a distinct advantage for ensuring complete and sustained target inhibition in various experimental systems.[1][2][3][4][5] GRK5, a serine/threonine kinase, is a key regulator of G protein-coupled receptor (GPCR) signaling and has been implicated in cardiovascular diseases, neurodegenerative disorders, and cancer.[6][7][8][9][10] Understanding the experimental considerations for using this compound is crucial for obtaining robust and reproducible data.
Mechanism of Action
This compound covalently modifies a specific cysteine residue (Cys474) within the active site of GRK5.[1] This irreversible binding leads to the inactivation of the kinase. The covalent nature of the interaction results in a time-dependent increase in inhibitory potency.[1] Studies have shown that mutating this cysteine to a serine (C474S) renders GRK5 insensitive to this compound, confirming the specific mechanism of action.[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been characterized against GRK5 and other related kinases. The following table summarizes the reported IC50 values.
| Target Kinase | IC50 (µM) | Assay Conditions | Reference |
| GRK5 | 0.22 | 4-hour pre-incubation | [1] |
| GRK6 | 0.41 | 4-hour pre-incubation | [1] |
| GRK1 | >100 | 4-hour pre-incubation | [1] |
| GRK2 | >100 | 4-hour pre-incubation | [1] |
| GRK5 (C474S mutant) | >100 | 4-hour pre-incubation | [1] |
Time-Dependent Inhibition of GRK5 by this compound [1]
| Pre-incubation Time (hours) | IC50 (µM) |
| 0 | 59 |
| 0.5 | 11.3 |
| 1 | 6.2 |
| 4 | 0.22 |
Experimental Protocols
Biochemical Kinase Assay for this compound Potency Determination (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the IC50 value of this compound against purified GRK5 enzyme. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction.[11]
Materials:
-
Recombinant human GRK5 enzyme
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[11]
-
Substrate (e.g., Casein or a specific peptide substrate for GRK5)
-
ATP
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the GRK5 enzyme and substrate in Kinase Buffer to the desired concentrations.
-
Kinase Reaction:
-
Add 2 µL of diluted this compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Add 2 µL of GRK5 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 0, 0.5, 1, or 4 hours) to allow for covalent bond formation.
-
To initiate the kinase reaction, add 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for ATP for GRK5.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assay: Inhibition of Fibroblast Activation
This protocol assesses the ability of this compound to inhibit the transdifferentiation of cardiac fibroblasts into myofibroblasts, a key process in cardiac fibrosis.[12]
Materials:
-
Primary cardiac fibroblasts (e.g., isolated from neonatal rats or mice)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Activating agent (e.g., Angiotensin II or TGF-β)[12]
-
Antibodies for immunofluorescence (e.g., anti-α-smooth muscle actin [α-SMA])
-
Reagents for qRT-PCR (primers for fibrotic markers like Acta2, Col1a1)
-
Reagents for Western blotting (anti-α-SMA, anti-GAPDH)
Protocol:
-
Cell Culture and Treatment:
-
Plate primary cardiac fibroblasts in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, chamber slides for imaging).
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4 hours) in serum-free medium.
-
Stimulate the cells with the activating agent (e.g., 1 µM Angiotensin II) for 24-48 hours.
-
-
Analysis of Myofibroblast Transdifferentiation:
-
Immunofluorescence for α-SMA:
-
Fix the cells on chamber slides with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% goat serum).
-
Incubate with anti-α-SMA antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope. Analyze the formation of α-SMA stress fibers.
-
-
qRT-PCR for Fibrotic Gene Expression:
-
Isolate total RNA from the cells in 6-well plates.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using primers for genes such as Acta2 (α-SMA), Col1a1 (Collagen I), and a housekeeping gene for normalization.
-
-
Western Blotting for α-SMA Protein Levels:
-
Lyse the cells and determine the total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-α-SMA antibody and a loading control antibody (e.g., anti-GAPDH).
-
Detect the proteins using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities.
-
-
-
Data Analysis:
-
Quantify the changes in α-SMA expression and fibrotic gene markers in this compound treated cells compared to vehicle-treated, stimulated cells.
-
Determine the concentration-dependent effect of this compound on fibroblast activation.
-
Signaling Pathways and Experimental Workflows
GRK5 Canonical Signaling Pathway
Caption: Canonical GRK5 signaling at the plasma membrane.
GRK5 Non-Canonical (Nuclear) Signaling Pathway
Caption: Non-canonical nuclear signaling pathways of GRK5.
General Experimental Workflow for this compound Studies
Caption: A logical workflow for investigating GRK5 function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GRK5 - Wikipedia [en.wikipedia.org]
- 7. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. promega.jp [promega.jp]
- 12. GRK5 is a regulator of fibroblast activation and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Grk5-IN-3: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, Grk5-IN-3 is a valuable tool for investigating the roles of G protein-coupled receptor kinase 5 (GRK5) in various physiological and pathological processes. This document provides an overview of this compound, including supplier information, key applications, and detailed experimental protocols.
Supplier Information and Catalog Numbers
This compound is commercially available from several suppliers. Researchers can acquire this compound from sources such as MedChemExpress and Immunomart, where it is listed under the catalog number HY-150021.[1] The compound's Chemical Abstracts Service (CAS) number is 2410793-22-3.
| Supplier | Catalog Number | CAS Number |
| MedChemExpress | HY-150021 | 2410793-22-3 |
| Immunomart | HY-150021 | 2410793-22-3 |
| CymitQuimica | (Not specified) | 2410793-22-3 |
Overview of this compound
This compound is a potent and selective covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). It also exhibits inhibitory activity against the closely related GRK6.[2][3][4][5] The covalent mechanism of action involves the formation of a bond with a non-conserved cysteine residue (Cys474) within the GRK5 active site.[6] This targeted interaction provides a basis for its selectivity.
The inhibitor has been utilized in research spanning several fields, including cardiovascular disease, neurodegeneration, cancer, and type 2 diabetes.[2] Its ability to modulate GRK5 activity makes it a critical compound for elucidating the kinase's function in both canonical G protein-coupled receptor (GPCR) signaling and non-canonical pathways.
Key Applications and Research Areas
-
Cardiovascular Research : GRK5 is highly expressed in the heart and plays a significant role in cardiac function and pathology.[7] It is implicated in the regulation of cardiac contractility and the development of cardiac hypertrophy and heart failure.[1][8] this compound can be used to probe the therapeutic potential of GRK5 inhibition in these conditions.
-
Neurodegenerative Diseases : Research suggests a link between GRK5 and neurodegenerative disorders like Alzheimer's disease. GRK5 is involved in the phosphorylation of amyloid precursor protein (APP), a key molecule in the formation of amyloid plaques.[7]
-
Cancer Biology : GRK5 has been shown to regulate pathways involved in cancer progression and immune evasion.[9] For instance, targeting GRK5 has been explored as a strategy to disrupt immune evasion in testicular cancer.[9]
-
Inflammatory Responses : By regulating the activity of various GPCRs involved in inflammation, GRK5 plays a role in modulating the immune response.[7]
Quantitative Data Summary
The inhibitory activity of this compound against GRK5 and GRK6 has been characterized by its half-maximal inhibitory concentration (IC50) values.
| Target | IC50 Value |
| GRK5 | 0.22 µM |
| GRK6 | 0.41 µM |
Data sourced from MedChemExpress and Immunomart product descriptions.[1][2]
Time-dependent inhibition studies have shown that the potency of this compound against GRK5 increases with pre-incubation time, which is consistent with its covalent mechanism of action.[2][6]
Signaling Pathways Involving GRK5
GRK5 participates in both canonical and non-canonical signaling pathways, making it a multifaceted regulatory protein.
Canonical GPCR Desensitization Pathway
In its canonical role, GRK5 phosphorylates agonist-activated GPCRs at the plasma membrane. This phosphorylation event promotes the binding of β-arrestin, which uncouples the receptor from its G protein, leading to signal termination or "desensitization." This process is crucial for maintaining cellular homeostasis and preventing overstimulation of signaling pathways.[7]
Caption: Canonical GPCR desensitization pathway mediated by GRK5.
Non-Canonical Nuclear Signaling in Cardiac Hypertrophy
GRK5 can translocate to the nucleus, where it engages in non-canonical, kinase-independent activities that are particularly relevant in pathological cardiac hypertrophy.[1][10] In the nucleus, GRK5 can directly bind to DNA and act as a facilitator of transcription factors like NFAT (nuclear factor of activated T-cells), promoting the expression of hypertrophic genes.[10][11][12]
Caption: Non-canonical nuclear signaling of GRK5 in cardiac hypertrophy.
Experimental Protocols
The following protocols provide a general framework for in vitro experiments using this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro GRK5 Kinase Assay
This protocol is designed to measure the inhibitory activity of this compound on GRK5 using a luminescence-based kinase assay that quantifies ADP production.
Materials:
-
Recombinant human GRK5 enzyme
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13]
-
Substrate (e.g., a suitable peptide or protein substrate for GRK5)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. Serially dilute the compound in kinase buffer to the desired concentrations.
-
Reaction Setup : In a 384-well plate, add the following components in order:
-
1 µL of this compound dilution or DMSO (for control).
-
2 µL of diluted GRK5 enzyme in kinase buffer.
-
2 µL of a mix of substrate and ATP in kinase buffer.
-
-
Incubation : Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow for the kinase reaction and covalent inhibition to occur.
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Assessing GRK5 Inhibition
The following diagram illustrates a typical workflow for evaluating the efficacy of a GRK5 inhibitor in a cell-based assay.
Caption: A generalized experimental workflow for studying GRK5 inhibition.
Conclusion
This compound is a powerful research tool for investigating the diverse functions of GRK5. Its specificity and covalent mechanism of action make it suitable for a range of in vitro and cell-based assays. The provided application notes and protocols serve as a starting point for researchers aiming to explore the therapeutic potential of targeting GRK5 in various disease models.
References
- 1. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design of Selective, Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are GRK5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. pnas.org [pnas.org]
- 12. Canonical and Non-Canonical Actions of GRK5 in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.jp [promega.jp]
Application Notes and Protocols for Grk5-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of Grk5-IN-3, a potent and covalent inhibitor of G Protein-Coupled Receptor Kinase 5 (GRK5) and GRK6. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for reliable experimental outcomes.
Introduction to this compound
This compound is a small molecule inhibitor that covalently binds to GRK5 and GRK6, exhibiting potent inhibitory effects.[1][2] It is a valuable tool for studying the roles of these kinases in various signaling pathways and disease models, including cancer, neurodegeneration, type 2 diabetes, and cardiovascular diseases.[1] Understanding the proper handling and storage of this compound is paramount for its effective use in research.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₁N₇O₃ |
| Molecular Weight | 443.46 g/mol |
| Appearance | Solid powder |
| Primary Target(s) | GRK5, GRK6 |
| IC₅₀ (GRK5) | 0.22 µM |
| IC₅₀ (GRK6) | 0.41 µM |
| Mechanism of Action | Covalent Inhibitor |
Reconstitution of this compound
Proper reconstitution of lyophilized this compound is critical for its solubility and activity. The following protocol outlines the recommended procedure for preparing a stock solution.
Materials Required
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Reconstitution Protocol
-
Equilibrate the Vial: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the compound.
-
Centrifuge the Vial: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.
-
Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration. A common stock concentration is 10 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 443.46), you would add 22.55 µL of DMSO.
-
Calculation: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000
-
-
Ensure Complete Dissolution:
-
Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial. Gentle warming to 37°C can also be attempted, but avoid excessive heat.[3]
-
-
Aliquot for Storage: Once the this compound is completely dissolved, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
Solubility Data
| Solvent | Maximum Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended solvent for stock solutions. |
| Aqueous Buffers | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilute DMSO stock solution into aqueous buffers immediately before use. |
Storage of this compound
Correct storage of both the solid compound and its stock solutions is essential to maintain its stability and efficacy.
Storage of Solid this compound
The lyophilized powder of this compound should be stored at -20°C in a desiccated environment. When stored correctly, the solid compound is stable for extended periods.
Storage of this compound Stock Solutions
The storage conditions for reconstituted this compound depend on the intended duration of storage.
| Storage Temperature | Duration | Notes |
| -80°C | Up to 1 year | Recommended for long-term storage of stock solutions in DMSO. |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions in DMSO. |
Important Considerations:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation.
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the stability of the dissolved compound.[4] Use a fresh, high-quality anhydrous grade of DMSO for reconstitution.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store stock solutions in light-protected tubes or in a dark container.
Experimental Workflow
The following diagram illustrates the general workflow for reconstituting and storing this compound for use in experiments.
Caption: Workflow for Reconstituting and Storing this compound.
GRK5 Signaling Pathway
This compound inhibits the canonical G-protein coupled receptor (GPCR) desensitization pathway mediated by GRK5. The following diagram outlines this pathway.
Caption: Canonical GRK5 Signaling Pathway and Inhibition by this compound.
Safety and Handling
As with any chemical compound, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a laboratory coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
By following these application notes and protocols, researchers can ensure the proper handling, storage, and use of this compound, leading to more accurate and reproducible experimental results.
References
Troubleshooting & Optimization
Grk5-IN-3 solubility issues and solutions
Welcome to the technical support center for Grk5-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound, with a focus on solubility problems.
Issue 1: Precipitation Observed When Diluting DMSO Stock Solution into Aqueous Buffers
Question: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer or cell culture medium, a precipitate forms. How can I prevent this?
Answer: This is a common issue for hydrophobic compounds like this compound. Here are several strategies to mitigate precipitation:
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Lower the Final Concentration: The simplest solution is often to work at a lower final concentration of this compound in your aqueous solution.
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Increase the Percentage of DMSO in the Final Solution: While it's important to keep the final DMSO concentration low to avoid solvent effects on your cells or assay, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
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Use a Surfactant: Non-ionic detergents can help to solubilize hydrophobic compounds. Consider adding a low concentration of a surfactant like Tween-20 (e.g., 0.01-0.1%) or dodecylmaltoside (DDM) to your aqueous buffer.
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Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of your aqueous buffer with vigorous mixing, and then add this intermediate dilution to the final volume.
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Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and improve dissolution.
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Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility. However, be cautious about the temperature stability of other components in your buffer.
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I'm seeing variability in the inhibitory effect of this compound in my cell-based assays. What could be the cause?
Answer: Inconsistent results can stem from several factors, including solubility issues and experimental variability.
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Ensure Complete Dissolution: Before adding to your cells, visually inspect your final working solution under a microscope to ensure no precipitate is present. Even microscopic precipitates can lead to inconsistent effective concentrations.
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Pre-incubation Time: As this compound is a covalent inhibitor, its inhibitory effect is time-dependent. Ensure you are using a consistent pre-incubation time in all your experiments to allow for covalent bond formation.
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Cell Density and Health: Variations in cell density and health can affect the uptake and metabolism of the compound. Ensure you are seeding cells at a consistent density and that they are healthy and in the logarithmic growth phase.
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Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, try reducing the serum concentration during the treatment period, or use a serum-free medium if your cells can tolerate it. Always maintain consistency in the serum percentage used across experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of 10 mM in DMSO.[1]
Q2: How should I store the this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and the introduction of water, potentially causing precipitation.
Q3: What are the known targets of this compound?
A3: this compound is a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5) and also shows potent inhibitory effects on GRK6.[2]
Q4: Can this compound be used for in vivo studies?
Data Presentation
Table 1: Solubility of this compound and a Related Compound
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 10 mM | [1] |
| Grk5-IN-2 | DMSO | 76 mg/mL (~199.8 mM) | Selleck Chemicals |
| Grk5-IN-2 | Ethanol | 2 mg/mL | Selleck Chemicals |
| Grk5-IN-2 | Water | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol 1: In Vitro GRK5 Kinase Assay
This protocol is adapted from a radiometric assay used to determine the IC50 of GRK5 inhibitors.
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Prepare Kinase Buffer: 20 mM HEPES pH 7.0, 2 mM MgCl₂, 0.025% dodecylmaltoside (DDM).
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Prepare Reagents:
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GRK5 enzyme (50 nM final concentration)
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Substrate: Porcine brain tubulin (500 nM final concentration)
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This compound: Prepare serial dilutions in DMSO, then dilute into kinase buffer to the desired final concentrations (ensure final DMSO concentration is consistent across all wells, e.g., 1%).
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ATP solution: 5 µM ATP supplemented with radioactive [γ-³²P]-ATP.
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Assay Procedure:
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In a 96-well plate, add the GRK5 enzyme and the tubulin substrate.
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Add the diluted this compound or vehicle control (DMSO) and incubate for 3-5 minutes at room temperature.
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Initiate the reaction by adding the ATP solution.
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Allow the reaction to proceed for 8 minutes at room temperature.
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Quench the reaction by adding 4X SDS gel loading dye.
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Analysis:
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Separate the reaction products by SDS-PAGE.
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Dry the gel and expose it to a phosphor screen overnight.
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Quantify the bands corresponding to phosphorylated tubulin using an appropriate imager and software.
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Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cell-Based Assay for GRK5 Inhibition (General Guideline)
This is a general guideline for assessing the activity of this compound in a cell-based assay. Specific cell types and endpoints will require optimization.
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Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
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Compound Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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On the day of the experiment, perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below a cytotoxic level for your cells (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control.
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Cell Treatment:
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Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
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Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours). As this compound is a covalent inhibitor, the duration of incubation will be a critical parameter.
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Endpoint Measurement:
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After incubation, perform your desired endpoint measurement. This could include:
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Western blotting to assess the phosphorylation of a known GRK5 substrate.
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A cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.
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A functional assay relevant to the signaling pathway you are investigating.
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Data Analysis:
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Normalize the data to the vehicle control.
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Plot the results as a function of the this compound concentration to determine the dose-response relationship.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical GPCR signaling pathway regulated by GRK5.
Caption: Non-canonical nuclear signaling pathway of GRK5.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Grk5-IN-3 stability in cell culture media
This technical support center provides guidance on the use and stability of Grk5-IN-3, a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in cell culture media?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media. As with many research compounds, stability can be influenced by multiple factors including the specific media composition (serum content, pH, reducing agents), incubation temperature, and exposure to light. We recommend performing an initial stability assessment in your specific experimental system. A general protocol for this is provided below.
Q2: How should I prepare and store this compound stock solutions?
This compound is reported to be soluble in DMSO at 10 mM.[1] For optimal stability, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in your desired cell culture medium immediately before use.
Q3: this compound is a covalent inhibitor. Does this affect its stability and experimental design?
Yes, the covalent nature of this compound is an important consideration. Covalent inhibitors form a permanent bond with their target protein. This means that even if the free compound degrades in the media over time, the inhibitory effect on the existing target protein will persist. However, for long-term experiments where new protein is being synthesized, the concentration of active this compound in the media will be a critical factor. Therefore, for extended studies, assessing the half-life of the compound in your media and potentially replenishing the media with fresh inhibitor may be necessary.
Q4: What are the known targets of this compound?
This compound is a covalent inhibitor of G Protein-Coupled Receptor Kinase 5 (GRK5) and also shows potent inhibitory effects on GRK6.[1][2][3] It has been shown to have high selectivity for GRK5 over GRK1 and GRK2.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results or loss of inhibitory effect over time. | Degradation of this compound in the cell culture medium. | Perform a time-course experiment to assess the stability of this compound in your specific medium using techniques like LC-MS/MS. Consider replenishing the medium with fresh inhibitor at regular intervals for long-term experiments. |
| Adsorption of the compound to plasticware. | Use low-adsorption plasticware for preparing and storing solutions. Pre-incubating pipette tips and plates with media containing serum may help reduce non-specific binding. | |
| Precipitation of the compound in the cell culture medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. The concentration of DMSO in the final working solution is too high. | Ensure the final concentration of this compound is within its solubility range in your specific cell culture medium. Keep the final DMSO concentration below a level that is non-toxic to your cells (typically <0.5%). |
| Observed cellular toxicity. | Off-target effects of this compound. DMSO toxicity. | Perform a dose-response experiment to determine the optimal non-toxic working concentration of this compound for your cell line. Include a vehicle control (DMSO alone) in all experiments to account for any effects of the solvent. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
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This compound
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Anhydrous DMSO
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Your specific cell culture medium (e.g., DMEM with 10% FBS)
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LC-MS grade acetonitrile and water
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Incubator (37°C, 5% CO2)
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LC-MS system
Procedure:
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Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare Working Solution: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
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Time Points: Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
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Incubation: Place the tubes in a 37°C, 5% CO2 incubator. The T=0 sample should be processed immediately.
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Sample Collection: At each time point, remove an aliquot of the medium.
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Sample Preparation for LC-MS:
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Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of the medium sample.
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Vortex and incubate at -20°C for at least 30 minutes.
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Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a new tube for LC-MS analysis.
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LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to quantify the concentration of this compound. The method will need to be developed based on the specific properties of the molecule.
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Data Analysis: Plot the concentration of this compound versus time to determine its degradation profile and half-life in the cell culture medium.
Data Summary
| Compound | Description | IC50 Values | Solubility |
| This compound | A covalent inhibitor of G Protein-Coupled Receptor Kinase 5 (GRK5). | GRK5: 0.22 µM, GRK6: 0.41 µM[2] | 10 mM in DMSO[1] |
Visualizations
Signaling Pathway
Caption: Canonical and non-canonical GRK5 signaling pathways and the point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Potential off-target effects of Grk5-IN-3
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Grk5-IN-3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a covalent inhibitor of G Protein-Coupled Receptor Kinase 5 (GRK5). Its primary mechanism involves inhibiting the kinase activity of GRK5, which is a serine/threonine kinase responsible for phosphorylating activated G protein-coupled receptors (GPCRs), leading to their desensitization and internalization. The inhibition of GRK5 by this compound is time-dependent.
Q2: What is the known selectivity profile of this compound?
This compound shows potent inhibition of GRK5 and GRK6. It is significantly less potent against other G protein-coupled receptor kinases like GRK1 and GRK2. Quantitative data on its inhibitory activity is summarized in the table below.
Q3: What are the most likely off-target effects to consider when using this compound?
The most probable off-target effect is the inhibition of GRK6, as this compound has a potent inhibitory effect on this closely related kinase. Researchers should always consider that observed phenotypes may result from the inhibition of GRK6 or a combination of both GRK5 and GRK6 inhibition.
Q4: Beyond GRK6, what other cellular processes could be affected by inhibiting GRK5?
Inhibiting GRK5 may lead to a range of cellular effects beyond canonical GPCR desensitization due to GRK5's diverse roles. These non-canonical functions include:
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Nuclear Signaling: GRK5 can translocate to the nucleus and act as a histone deacetylase (HDAC) kinase, specifically targeting HDAC5 to regulate hypertrophic gene transcription.
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Transcription Factor Regulation: Nuclear GRK5 can facilitate the activity of the Nuclear Factor of Activated T-cells (NFAT), a key regulator of hypertrophic gene expression.
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Cancer Cell Biology: GRK5 has been implicated in regulating cell cycle progression and tumor cell growth in a kinase-independent manner in some contexts.
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Neurodegenerative Processes: GRK5 is involved in the phosphorylation of α-synuclein and influences dopamine transporter function, linking it to Parkinson's disease. It has also been associated with Alzheimer's disease.
Quantitative Inhibitor Data
This table summarizes the known half-maximal inhibitory concentrations (IC₅₀) for this compound against various kinases.
| Kinase | IC₅₀ (µM) | Notes |
| GRK5 | 0.22 | Potent, time-dependent inhibition (measured at 4 hours). |
| GRK6 | 0.41 | Potent off-target inhibition. |
| GRK1 | >100 | High selectivity over GRK1. |
| GRK2 | >100 | High selectivity over GRK2. |
Troubleshooting Guide
Issue 1: An unexpected or exaggerated phenotype is observed at a concentration expected to be specific for GRK5.
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Possible Cause 1: Off-target inhibition of GRK6.
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Troubleshooting Step: Since this compound is also a potent inhibitor of GRK6, the observed phenotype may be due to the compound's effect on GRK6. To dissect
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Technical Support Center: Troubleshooting Grk5-IN-3 Experiments
Welcome to the technical support center for Grk5-IN-3, a potent and covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). This resource is designed for researchers, scientists, and drug development professionals to navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets GRK5 and, to a lesser extent, GRK6.[1] It forms a covalent bond with a specific cysteine residue (Cys474) located in the active site of these kinases, leading to their irreversible inhibition.[2] This covalent modification prevents the kinase from phosphorylating its downstream targets.
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound is time-dependent due to its covalent mechanism. The IC50 values decrease with longer incubation times.
| Target Kinase | Incubation Time | IC50 (µM) |
| GRK5 | 0 hours | 59 |
| GRK5 | 0.5 hours | 11.3 |
| GRK5 | 1 hour | 6.2 |
| GRK5 | 4 hours | 0.22 |
| GRK6 | Not specified | 0.41 |
Q3: Is this compound selective for GRK5?
This compound shows selectivity for GRK5 over some other kinases like GRK1 and GRK2, with reported IC50 values greater than 100 µM for the latter two.[3] However, as with any kinase inhibitor, off-target effects are possible. A comprehensive kinome scan would provide a broader understanding of its selectivity profile.
Q4: How should I prepare and store this compound solutions?
This compound is reported to be soluble in DMSO at a concentration of 10 mM.[1] For cellular experiments, it is crucial to prepare fresh dilutions in your cell culture medium from a DMSO stock immediately before use. The stability of this compound in aqueous solutions over time has not been extensively reported, and precipitation or degradation could be a source of inconsistent results. It is recommended to minimize the storage of diluted aqueous solutions.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors related to its chemical nature, the experimental setup, and the biological system under investigation. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: Higher than expected IC50 values or lack of inhibitory effect in biochemical assays.
| Potential Cause | Recommended Solution |
| Incorrect Incubation Time: As a covalent inhibitor, this compound's potency is time-dependent. | Ensure sufficient pre-incubation of the enzyme with the inhibitor before initiating the kinase reaction. Refer to the time-course IC50 data and consider optimizing the pre-incubation time for your specific assay conditions. |
| Reagent Quality and Stability: Degradation of this compound, ATP, or the kinase itself can lead to inaccurate results. | Use freshly prepared reagents. Ensure proper storage of all components. Test the activity of your kinase batch with a known, non-covalent inhibitor to confirm its viability. |
| Assay Conditions: Sub-optimal pH, temperature, or buffer composition can affect both kinase activity and inhibitor binding. | Verify that the assay conditions are within the optimal range for GRK5 activity. Refer to established protocols for GRK5 kinase assays. |
| Inhibitor Precipitation: this compound may precipitate out of solution at higher concentrations or in certain aqueous buffers. | Visually inspect your assay wells for any signs of precipitation. Determine the solubility limit of this compound in your specific assay buffer. Consider using a lower concentration range or adding a small percentage of a co-solvent if compatible with your assay. |
Problem 2: High variability between replicate wells or experiments in cellular assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Density: Variations in cell number and viability can significantly impact the experimental outcome. | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. Perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound for your cell line. |
| Inhibitor Stability and Bioavailability: this compound may degrade or be metabolized in cell culture medium over long incubation periods. | Prepare fresh dilutions of this compound for each experiment. Consider shorter incubation times or replenishing the inhibitor-containing medium for longer experiments. |
| Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to confounding cellular responses. | Use the lowest effective concentration of this compound. If available, consult kinome-wide selectivity data to anticipate potential off-target effects. Consider using a structurally unrelated GRK5 inhibitor as a control to confirm that the observed phenotype is specific to GRK5 inhibition. |
| Cellular Context: The expression level and activity of GRK5 can vary between cell lines and under different culture conditions. | Confirm the expression of GRK5 in your cell line of interest. Be aware that the cellular environment, including the presence of other signaling molecules, can influence the inhibitor's effect. |
Problem 3: Unexpected or paradoxical cellular phenotypes.
| Potential Cause | Recommended Solution |
| Non-Canonical GRK5 Functions: GRK5 has functions beyond GPCR desensitization, including nuclear translocation and regulation of transcription factors.[4][5] | Be aware of the diverse roles of GRK5 in cellular signaling. The observed phenotype may be a result of inhibiting a non-canonical function of the kinase. |
| Feedback Loops and Pathway Crosstalk: Inhibition of GRK5 can lead to compensatory changes in other signaling pathways. | Investigate downstream signaling events to understand the broader impact of GRK5 inhibition in your system. |
| Covalent Modification of Off-Targets: The reactive nature of covalent inhibitors can lead to the modification of other proteins with accessible cysteine residues. | Use a mutant form of GRK5 where the target cysteine (Cys474) is mutated (e.g., C474S) as a negative control.[3] This can help to distinguish between on-target and off-target covalent effects. |
Experimental Protocols
Biochemical Assay for this compound Potency (ADP-Glo™ Kinase Assay)
This protocol is adapted from standard kinase assay procedures and is suitable for determining the IC50 of this compound.
Materials:
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Recombinant human GRK5 enzyme
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This compound
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ADP-Glo™ Kinase Assay Kit (Promega)
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Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
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Substrate (e.g., a suitable peptide substrate for GRK5)
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ATP
Procedure:
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Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in kinase buffer.
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Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add GRK5 enzyme to each well containing the serially diluted inhibitor or vehicle control (DMSO). Incubate for a predetermined time (e.g., 1 hour) at room temperature to allow for covalent bond formation.
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Initiate Kinase Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at 30°C.
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Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
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Detect ADP Production: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
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Measure Luminescence: Read the luminescence on a plate reader.
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Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for GRK5 Inhibition (Western Blot Analysis of Downstream Signaling)
This protocol provides a general framework for assessing the effect of this compound on a downstream signaling pathway.
Materials:
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Cell line of interest expressing GRK5
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This compound
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Appropriate cell culture medium and supplements
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Stimulant for the signaling pathway of interest (e.g., a GPCR agonist)
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Lysis buffer
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Primary and secondary antibodies for Western blotting (e.g., anti-phospho-protein, anti-total protein, anti-GRK5)
Procedure:
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Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
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Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specific duration.
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Pathway Stimulation: Add the appropriate stimulant to the cells for a time determined by the kinetics of the signaling pathway.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate.
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Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the protein of interest, as well as an antibody against GRK5 to confirm its presence.
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Detection and Analysis: Use an appropriate detection method to visualize the protein bands and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways and Experimental Workflows
Canonical GRK5 Signaling Pathway in GPCR Desensitization
Caption: Canonical GRK5-mediated GPCR desensitization pathway.
Non-Canonical GRK5 Signaling in Cardiac Hypertrophy
Caption: Non-canonical nuclear signaling of GRK5 in cardiac hypertrophy.
Experimental Workflow for Troubleshooting Inconsistent this compound Results
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
Grk5-IN-3 incubation time for maximal inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Grk5-IN-3, a covalent inhibitor of G Protein-Coupled Receptor Kinase 5 (GRK5).
Understanding this compound Inhibition Profile
This compound exhibits a time-dependent inhibitory effect on GRK5. This means the potency of the inhibitor, as measured by its IC50 value, increases with longer incubation times. It is crucial to consider this characteristic when designing and interpreting experiments.
Quantitative Data Summary
The following table summarizes the time-dependent inhibition of GRK5 by this compound.
| Incubation Time (hours) | IC50 (µM) |
| 0 | 59 |
| 0.5 | 11.3 |
| 1 | 6.2 |
| 4 | 0.22 |
Data sourced from MedchemExpress.
Experimental Protocol: Determining Maximal Inhibition of GRK5 by this compound
This protocol outlines a biochemical assay to determine the time-dependent maximal inhibition of GRK5 by this compound. This method is adapted from standard kinase assay protocols and is specifically tailored for the analysis of a covalent, time-dependent inhibitor.
Objective: To determine the IC50 value of this compound against GRK5 at various pre-incubation time points to identify the time required for maximal inhibition.
Materials:
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Recombinant human GRK5 enzyme
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This compound
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Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
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ATP
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GRK5 substrate (e.g., Casein)
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Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
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384-well plates
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Plate reader capable of luminescence detection
Procedure:
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Reagent Preparation:
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Prepare a stock solution of this compound in DMSO.
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Prepare serial dilutions of this compound in kinase buffer. It is recommended to have a final concentration range that brackets the expected IC50 values (e.g., from 0.01 µM to 100 µM).
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Prepare a solution of GRK5 enzyme in kinase
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Navigating the Safe Handling of Grk5-IN-3 in the Laboratory: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe handling of Grk5-IN-3, a potent and covalent inhibitor of G Protein-Coupled Receptor Kinase 5 (GRK5). Due to the absence of a publicly available Safety Data Sheet (SDS), this guide synthesizes general safety protocols for handling novel, potentially hazardous research chemicals. It is imperative that all laboratory personnel working with this compound adhere to these guidelines and any additional institutional safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
This compound is a small molecule inhibitor that covalently binds to GRK5. As a research chemical with limited safety data, it should be treated as a potentially hazardous substance. The primary risks include skin and eye irritation, respiratory tract irritation upon inhalation of dust, and unknown systemic effects if ingested or absorbed. Covalent inhibitors, by their nature, can form irreversible bonds with their protein targets and may have off-target effects.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
At a minimum, the following PPE should be worn when handling this compound in its solid form or in solution:
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Eye Protection: Chemical safety goggles.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
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Body Protection: A lab coat.
For procedures that may generate dust or aerosols, a fume hood should be used, and respiratory protection may be necessary.
Q3: How should I properly store this compound?
This compound should be stored in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C. Once reconstituted in a solvent, the solution should be stored according to the specific recommendations for that solvent and protected from light. Always ensure the container is tightly sealed and clearly labeled.[4][5]
Q4: What is the correct procedure for disposing of this compound waste?
All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.[6][7][8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound waste down the drain.[4]
Troubleshooting Guide
Scenario 1: I have accidentally spilled a small amount of solid this compound on the lab bench.
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Alert Colleagues: Inform others in the immediate area of the spill.
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Secure the Area: Restrict access to the spill area.
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Don Appropriate PPE: Ensure you are wearing safety goggles, gloves, and a lab coat.
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Clean the Spill:
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Gently cover the spill with a damp paper towel to avoid raising dust.
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Carefully wipe up the material, working from the outside in.
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Place the contaminated paper towels and any other cleaning materials into a sealed bag labeled as hazardous waste.
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Decontaminate the Area: Clean the spill area with a suitable laboratory disinfectant or detergent solution, followed by a water rinse.
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Dispose of Waste: Dispose of all contaminated materials as hazardous chemical waste.[7][8]
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Wash Hands: Thoroughly wash your hands with soap and water.
Scenario 2: I may have gotten some this compound solution on my gloved hand.
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Remove the Glove: Immediately remove the contaminated glove, avoiding contact with your skin.
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Dispose of the Glove: Place the contaminated glove in the hazardous chemical waste.
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Wash Hands: Wash your hands thoroughly with soap and water.
-
Inspect Your Skin: Check for any signs of irritation. If irritation occurs, seek medical attention.
Quantitative Data Summary
Since a specific Safety Data Sheet for this compound is not publicly available, a comprehensive table of its physical and toxicological properties cannot be provided. The following table summarizes its known biochemical and physical properties.
| Property | Value |
| Target | G Protein-Coupled Receptor Kinase 5 (GRK5) |
| Mechanism of Action | Covalent Inhibitor |
| Molecular Formula | C₂₃H₂₁N₇O₃ |
| Molecular Weight | 443.46 g/mol |
Disclaimer: This information is for research use only. The toxicological properties of this compound have not been fully investigated. Handle with caution and assume it is a hazardous substance.
Experimental Protocols & Workflows
Standard Handling Protocol for this compound
Caption: Standard workflow for handling this compound, emphasizing safety at each step.
Signaling Pathway of GRK5 Inhibition
References
- 1. Approaches to mitigate the risk of serious adverse reactions in covalent drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. policies.dartmouth.edu [policies.dartmouth.edu]
Grk5-IN-3 activity in different cell lysates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Grk5-IN-3, a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and covalent inhibitor of G Protein-Coupled Receptor Kinase 5 (GRK5). It also demonstrates inhibitory activity against the closely related GRK6, with reported IC50 values of 0.22 μM and 0.41 μM, respectively. Its mechanism involves forming a covalent bond with a cysteine residue (Cys474) in the active site of GRK5, leading to irreversible inhibition. The inhibition is time-dependent, meaning the potency increases with the incubation time.
Q2: What is the function of GRK5 in cellular signaling?
A2: GRK5 is a serine/threonine kinase that plays a critical role in regulating G protein-coupled receptors (GPCRs). In its canonical function, GRK5 phosphorylates agonist-activated GPCRs, which promotes the binding of arrestin proteins. This arrestin binding blocks further G protein signaling, leading to receptor desensitization, and can also trigger receptor internalization. GRK5 also has non-canonical functions, including translocating to the nucleus to regulate gene transcription by phosphorylating targets like histone deacetylases (HDACs).
Q3: What is the selectivity profile of this compound?
A3: this compound is selective for GRK5 and GRK6 over other GRK family members. It shows significantly lower potency against GRK1 and GRK2, with IC50 values greater than 100 μM for these kinases. This selectivity is attributed to its covalent interaction with a cysteine residue that is unique to the GRK5 subfamily.
Q4: In which research areas is this compound useful?
A4: Given GRK5's involvement in various pathologies, this compound is a valuable tool for studying conditions such as heart failure, cardiac hypertrophy, cancer, neurodegenerative diseases like Alzheimer's, and inflammatory diseases. It can be used in cell-based assays to investigate the specific roles of GRK5 and GRK6 in these processes.
Troubleshooting Guide
Q1: I am not observing any inhibition of GRK5 in my cell lysate assay. What could be the issue?
A1: There are several potential reasons for a lack of inhibition:
-
Insufficient Pre-incubation Time: this compound is a time-dependent covalent inhibitor. Ensure you are pre-incubating the inhibitor with the cell lysate for a sufficient duration (e.g., up to 4 hours as per some protocols) before adding the substrate or ATP to initiate the kinase reaction.
-
Inhibitor Degradation: Ensure the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
High ATP Concentration: The inhibitory activity of some kinase inhibitors can be competitive with ATP. If your assay uses a very high concentration of ATP, it might reduce the apparent potency of the inhibitor. Check if the ATP concentration is appropriate for a GRK5 kinase assay.
-
Inactive GRK5: Verify the activity of the GRK5 enzyme in your lysate using a positive control (e.g., a known potent GRK5 inhibitor like sunitinib) or by measuring its basal activity.
Q2: The IC50 value I calculated is significantly different from the published data. Why?
A2: Discrepancies in IC50 values can arise from varying experimental conditions:
-
Assay Format: Different kinase assay formats (e.g., radiometric vs. luminescence-based) can yield different IC50 values.
-
Enzyme/Substrate Concentrations: The concentrations of the GRK5 enzyme and its substrate in the assay will affect the measured IC50.
-
Incubation Time: As a time-dependent inhibitor, the IC50 of this compound will decrease with longer pre-incubation times. Standardize the pre-incubation time across all experiments for consistency.
-
Cell Lysate Complexity: The presence of other proteins and potential off-targets in a complex cell lysate can influence inhibitor activity compared to assays with purified recombinant enzyme.
Q3: How should I prepare my cell lysate for a GRK5 activity assay?
A3: Proper lysate preparation is crucial for reliable results.
-
Wash cells with ice-cold PBS to remove media.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the kinase's integrity and phosphorylation status.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant, which contains the soluble proteins including GRK5. Determine the total protein concentration using a standard method like the Bradford assay to ensure equal loading in your experiments.
Q4: I am concerned about off-target effects. How can I validate that the observed phenotype is due to GRK5 inhibition?
A4: Validating specificity is a critical step.
-
Use a Negative Control: Employ a structurally similar but inactive compound if available.
-
Test a Mutant Kinase: this compound shows no inhibitory effect on a mutant GRK5 where the key cysteine residue is replaced (e.g., GRK5-C474S). If possible, use cell lines expressing this mutant as a negative control.
-
RNAi/CRISPR Knockdown: Use siRNA or shRNA to specifically knock down GRK5 expression and check if this phenocopies the effect of this compound treatment.
-
Rescue Experiment: In GRK5 knockdown cells, re-introducing a wild-type, shRNA-resistant GRK5 should rescue the phenotype, whereas a kinase-dead mutant (e.g., K215R) should not.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | Incubation Time | IC50 (μM) | Reference |
|---|---|---|---|
| GRK5 | 0 h | 59 | |
| GRK5 | 0.5 h | 11.3 | |
| GRK5 | 1 h | 6.2 | |
| GRK5 | 4 h | 0.22 | |
| GRK6 | - | 0.41 | |
| GRK1 | - | >100 | |
| GRK2 | - | >100 |
| GRK5 (C474S mutant) | 4 h | >100 | |
Table 2: Comparative IC50 Values of Other GRK Inhibitors
| Inhibitor | GRK5 IC50 | GRK2 IC50 | Selectivity (GRK2/GRK5) | Reference |
|---|---|---|---|---|
| Sunitinib | 0.83 µM | 130 µM | ~150-fold | |
| Ullrich 57 (5a) | 0.015 µM | 1.1 µM | ~70-fold | |
| Compound 9g | 8.6 nM | 12 µM | ~1400-fold | |
| Balanol | 440 nM | 35 nM | 0.08-fold |
| CMPD101 | No Inhibition | 290 nM | - | |
Experimental Protocols & Visualizations
Signaling Pathway Diagrams
Caption: Canonical GPCR desensitization pathway mediated by GRK5.
Buffers and reagents compatible with Grk5-IN-3
Welcome to the technical support center for Grk5-IN-3, a valuable tool for researchers and professionals in drug development. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5).[1] It also demonstrates inhibitory activity against the closely related kinase, GRK6.[1] Its mechanism of action involves forming a covalent bond with a specific cysteine residue (Cys474) within the active site of GRK5. This irreversible binding leads to the inactivation of the kinase.[1]
Q2: What are the primary research applications for this compound?
This compound is a valuable tool for investigating the physiological and pathological roles of GRK5. Research areas where this inhibitor is particularly relevant include cardiovascular diseases such as heart failure, neurodegenerative disorders, type 2 diabetes, and various cancers where GRK5 activity is implicated.[1]
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound?
This compound is soluble in DMSO.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target | Notes |
| IC50 | 0.22 µM | GRK5 | Time-dependent inhibition after 4 hours of incubation.[1] |
| 0.41 µM | GRK6 | ||
| 59 µM | GRK5 | At 0 hours of incubation.[1] | |
| 11.3 µM | GRK5 | After 0.5 hours of incubation.[1] | |
| 6.2 µM | GRK5 | After 1 hour of incubation.[1] | |
| Selectivity | >100 µM (IC50) | GRK1, GRK2 | Demonstrates high selectivity over GRK1 and GRK2.[1] |
Experimental Protocols
Biochemical GRK5 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a standard ADP-Glo™ Kinase Assay and is suitable for measuring the in vitro activity of this compound.
Materials:
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This compound
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Recombinant GRK5 enzyme
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ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)
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GRK5 Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT[2]
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ATP
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Substrate (e.g., casein)
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384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
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Dilute the this compound stock solution to desired concentrations in GRK5 Kinase Buffer.
-
Prepare a solution of recombinant GRK5 enzyme in GRK5 Kinase Buffer.
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Prepare a substrate and ATP mix in GRK5 Kinase Buffer. The final ATP concentration should be at or near the Km for GRK5.
-
-
Assay Plate Setup:
-
Add 1 µl of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of the GRK5 enzyme solution to each well.
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Add 2 µl of the substrate/ATP mix to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a set period (e.g., 120 minutes).[2] Incubation time can be varied to assess the time-dependent nature of the covalent inhibition.
-
-
Assay Development:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate at room temperature for 40 minutes.[2]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[2]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Cell-Based Western Blot Protocol to Assess GRK5 Inhibition
This protocol provides a general workflow to evaluate the efficacy of this compound in a cellular context by measuring the phosphorylation of a downstream target.
Materials:
-
This compound
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Appropriate cell line expressing GRK5 and a known upstream GPCR (e.g., HEK293, HeLa, or cardiomyocytes)
-
Cell culture medium and supplements
-
GPCR agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against a phosphorylated downstream target of GRK5
-
Primary antibody against the total protein of the downstream target
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for a specific duration (e.g., 1-4 hours).
-
Stimulate the cells with a relevant GPCR agonist to activate GRK5 for a predetermined time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total target protein to ensure equal loading.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of GRK5 activity in a biochemical assay. | Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the this compound stock solution. | Prepare fresh aliquots of this compound from a new stock. Store at -20°C. |
| Insufficient incubation time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. | Increase the pre-incubation time of the inhibitor with the enzyme before adding the substrate and ATP. | |
| Presence of interfering substances: High concentrations of reducing agents (e.g., DTT, β-mercaptoethanol) in the assay buffer might potentially interfere with the covalent binding mechanism. | While some DTT is present in the recommended kinase buffer, if issues persist, test a range of lower DTT concentrations. | |
| Inconsistent results between experiments. | Variability in reagent preparation: Inconsistent dilutions of the inhibitor, enzyme, or ATP. | Ensure accurate and consistent pipetting techniques. Prepare fresh dilutions for each experiment. |
| Assay conditions not optimized: Sub-optimal concentrations of enzyme or ATP. | Titrate the GRK5 enzyme and ATP to determine the optimal concentrations for your assay. | |
| Off-target effects observed in cell-based assays. | Inhibitor concentration is too high: High concentrations of any inhibitor can lead to non-specific effects. | Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits GRK5 without causing widespread off-target effects. |
| Inherent cross-reactivity: While selective, this compound also inhibits GRK6. | Be aware of the dual specificity and consider using cell lines with known low expression of GRK6 if GRK5-specific effects are desired. | |
| No effect of this compound in a cell-based assay. | Poor cell permeability: The compound may not be efficiently entering the cells. | While not extensively reported for this compound, this can be a general issue for small molecules. Consider increasing the incubation time or using a different cell line. |
| Low GRK5 expression or activity in the chosen cell line: The target kinase may not be sufficiently active to observe a significant effect of the inhibitor. | Confirm GRK5 expression in your cell line by Western blot or qPCR. Ensure that the GPCR agonist used is effective at activating the GRK5 pathway in your system. |
Visualizations
Caption: Canonical and non-canonical GRK5 signaling pathways and the point of inhibition by this compound.
References
Technical Support Center: Covalent Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with covalent inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experimental work.
Covalent Inhibitor Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format, providing detailed methodologies and data interpretation guidance.
Problem: My covalent inhibitor exhibits significant off-target activity. How can I identify and characterize these unintended interactions?
Answer:
High off-target activity is a common concern with covalent inhibitors due to the reactive nature of their warheads. Identifying these off-target interactions is crucial for interpreting biological data and ensuring the safety and efficacy of a potential therapeutic. A combination of chemoproteomic and biochemical approaches can provide a comprehensive off-target profile.
Experimental Protocols:
1. Chemoproteomic Profiling using Activity-Based Protein Profiling (ABPP)
This method allows for the identification of inhibitor targets directly in a complex biological system, such as cell lysates or even in live cells.
-
Principle: A probe molecule, often an alkyne- or biotin-tagged version of the covalent inhibitor, is used to label cellular proteins. The tagged proteins are then enriched and identified by mass spectrometry (MS). A competition experiment, where the cells are pre-treated with the untagged inhibitor, is essential to confirm that the probe is binding to the same targets as the original compound.
-
Detailed Methodology:
-
Probe Synthesis: Synthesize an alkyne- or biotin-functionalized version of your covalent inhibitor. Ensure the modification does not significantly alter the inhibitor's activity.
-
Cell Treatment: Treat cultured cells with the probe. For competition experiments, pre-incubate a parallel set of cells with a surplus of the untagged inhibitor before adding the probe.
-
Cell Lysis and Click Chemistry (for alkyne probes): Lyse the cells and perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin beads to pull down the biotin-tagged proteins.
-
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the off-target proteins.
-
2. Kinase Selectivity Profiling
If your inhibitor targets a kinase, performing a broad kinase panel screen is a standard method to assess its selectivity.
-
Principle: The inhibitor is tested against a large panel of purified kinases to determine its inhibitory activity (IC50 or k_inact/K_I values) for each.
-
Methodology: This is typically performed as a service by specialized companies. You provide the compound, and they perform the assays. Ensure the assay format is appropriate for covalent inhibitors (i.e., includes a pre-incubation step to allow for covalent bond formation).
Data Presentation:
Table 1: Example Data from a Chemoproteomic Off-Target Identification Experiment
| Protein ID | Peptide Sequence | Fold Enrichment (Probe vs. Control) | Fold Decrease (Competition vs. Probe) |
| KINASE_A | ... | 50.2 | 45.8 |
| PROTEASE_B | ... | 25.6 | 22.1 |
| LIPASE_C | ... | 10.1 | 2.5 |
| METABOLIC_D | ... | 5.3 | 4.9 |
Visualization:
Caption: Workflow for identifying off-targets of covalent inhibitors.
Problem: I suspect my target protein has developed resistance to my covalent inhibitor. How can I confirm and characterize the resistance mechanism?
Answer:
Acquired resistance is a significant challenge in the development of targeted therapies, including covalent inhibitors. Resistance often arises from mutations in the target protein that prevent the inhibitor from binding or forming a covalent bond.
Experimental Protocols:
1. Site-Directed Mutagenesis and Cellular Assays
This approach directly tests the hypothesis that a specific mutation confers resistance.
-
Principle: The suspected resistance mutation (e.g., mutating the targeted cysteine to a serine) is introduced into the target protein. The effect of this mutation on the inhibitor's potency is then assessed in a cellular context.
-
Detailed Methodology:
-
Generate Mutant Construct: Use site-directed mutagenesis to create an expression vector containing the target protein with the suspected resistance mutation (e.g., Cys to Ser).
-
Transfection and Expression: Transfect cells that do not endogenously express the target protein with either the wild-type (WT) or mutant construct.
-
Cell Viability or Target Engagement Assays: Treat the transfected cells with a range of concentrations of your covalent inhibitor.
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Assess Potency Shift: Measure cell viability (e.g., using a CellTiter-Glo assay) or target engagement (e.g., using a Cellular Thermal Shift Assay - CETSA) for both WT and mutant-expressing cells. A significant rightward shift in the dose-response curve for the mutant-expressing cells indicates that the mutation confers resistance.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA can be used to assess target engagement in intact cells and can reveal if a mutation prevents inhibitor binding.
-
Principle: Ligand binding stabilizes a protein against thermal denaturation. By heating cell lysates to various temperatures, the amount of soluble (non-denatured) target protein can be quantified. A stabilizing ligand will result in more soluble protein at higher temperatures.
-
Detailed Methodology:
-
Cell Treatment: Treat cells expressing either the WT or mutant target with your inhibitor or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the precipitated proteins.
-
Quantification: Quantify the amount of soluble target protein in the supernatant by Western blot or other detection methods. A lack of thermal shift in the mutant-expressing cells upon inhibitor treatment confirms that the mutation prevents binding.
-
Data Presentation:
Table 2: Example IC50 Values from a Cell Viability Assay
| Cell Line | IC50 (nM) | Fold Shift (Mutant/WT) |
| WT Target | 15 | - |
| Cys-to-Ser Mutant | >10,000 | >667 |
Visualization:
Caption: Logic for validating a resistance mutation.
Problem: How do I confirm that my inhibitor is forming a covalent bond with the target protein?
Answer:
Demonstrating covalent bond formation is a critical step in characterizing a covalent inhibitor. Mass spectrometry is the most direct and definitive method for this purpose.
Experimental Protocol:
Intact Protein Mass Spectrometry
-
Principle: The precise mass of the protein is measured before and after incubation with the inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent adduction.
-
Detailed Methodology:
-
Incubation: Incubate the purified target protein with an excess of the covalent inhibitor for a sufficient time to allow for the reaction to go to completion. Include a vehicle-only control.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or dialysis.
-
LC-MS Analysis: Analyze the protein samples by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Deconvolute the resulting spectra to determine the exact mass of the protein in both the control and inhibitor-treated samples. The mass shift should correspond to the molecular weight of the inhibitor.
-
Peptide Mapping Mass Spectrometry
-
Principle: To identify the specific amino acid residue that is modified, the protein-inhibitor adduct is digested into peptides, which are then analyzed by MS/MS.
-
Detailed Methodology:
-
Form Adduct and Digest: Following incubation of the protein and inhibitor, denature the protein and digest it with a protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the protein sequence to identify peptides that have a mass modification corresponding to the inhibitor. The MS/MS fragmentation pattern will pinpoint the exact modified residue.
-
Data Presentation:
Table 3: Example Mass Spectrometry Data for Covalent Adduct Confirmation
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Protein Only | 50,000.0 | 50,000.5 | - |
| Protein + Inhibitor | 50,450.0 | 50,450.7 | +450.2 |
| Inhibitor MW | 450.0 |
Visualization:
Caption: Workflow for confirming covalent bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the k_inact/K_I ratio, and how is it different from an IC50 value?
A1: For covalent inhibitors, the IC50 value can be misleading as it is highly dependent on the incubation time. The ratio k_inact/K_I is a more informative parameter that describes the efficiency of covalent modification.
-
K_I (Inhibition Constant): Represents the initial, reversible binding affinity of the inhibitor for the target protein. A lower K_I indicates tighter initial binding.
-
k_inact (Rate of Inactivation): Represents the maximum rate of covalent bond formation once the inhibitor is non-covalently bound.
-
**k_inact/K_I
Validation & Comparative
A Comparative Guide to GRK5 Inhibitors: Grk5-IN-3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor kinase 5 (GRK5) has emerged as a significant therapeutic target in various diseases, including heart failure and cancer. The development of potent and selective GRK5 inhibitors is a key area of research for modulating cellular signaling pathways. This guide provides an objective comparison of Grk5-IN-3 with other notable GRK5 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies.
Overview of GRK5 Inhibition
GRK5 is a serine/threonine kinase that plays a crucial role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating the activated receptor, GRK5 facilitates the binding of arrestin proteins, which uncouple the receptor from its cognate G protein, leading to signal termination. Dysregulation of GRK5 activity has been implicated in pathological conditions, making it an attractive target for therapeutic intervention.
Comparative Analysis of GRK5 Inhibitors
This section provides a head-to-head comparison of this compound with other known GRK5 inhibitors. The data presented below has been compiled from various sources to provide a comprehensive overview of their potency and selectivity.
Quantitative Data Summary
The following table summarizes the in vitro potency (IC50) of this compound and other selected GRK5 inhibitors against GRK5 and other related kinases. Lower IC50 values indicate higher potency.
| Inhibitor | GRK5 IC50 (µM) | GRK1 IC50 (µM) | GRK2 IC50 (µM) | GRK6 IC50 (µM) | PKA IC50 (µM) | ROCK1 IC50 (µM) | Notes |
| This compound | 0.22 | - | - | 0.41 | - | - | Covalent inhibitor |
| CCG215022 | 0.38 | 3.9 | 0.15 | - | 120 | - | |
| GSK180736A | >10 (logIC50 -4.0) | >100 (logIC50 >-3) | 0.77 | - | 30 | 0.1 | Over 100-fold selective for GRK2 over other GRKs |
| Paroxetine | ~220 (pIC50 3.6) | ~316 (pIC50 3.5) | 20 (pIC50 4.7) | - | 45 | - | 50/60-fold greater selectivity for GRK2 over GRK1 and GRK5 |
| Sangivamycin | - | - | - | - | - | - | Data not available |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. "-" indicates data not available from the searched sources.
Mechanism of Action
The inhibitors listed above exhibit different mechanisms of action, which can influence their utility in various experimental settings.
-
This compound is a covalent inhibitor , meaning it forms a permanent bond with the GRK5 enzyme. This can be advantageous for achieving sustained inhibition in certain applications.
-
CCG215022 , GSK180736A , and Paroxetine are generally considered reversible inhibitors , binding non-covalently to the kinase active site.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context in which these inhibitors function, the following diagrams illustrate the
Grk5-IN-3 versus CMPD101: A Comparative Selectivity Profile for Kinase Inhibitors
In the landscape of kinase inhibitor research, particularly for G protein-coupled receptor kinases (GRKs), both Grk5-IN-3 and CMPD101 have emerged as critical tools for dissecting cellular signaling pathways. This guide provides a detailed comparison of their selectivity profiles, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.
Executive Summary
This compound is a covalent inhibitor with high selectivity for the GRK5/6 subfamily over other GRKs. In contrast, CMPD101 is a potent and selective inhibitor of the GRK2/3 subfamily. Their distinct selectivity profiles make them valuable for investigating the specific roles of these different GRK subfamilies in various physiological and pathological processes.
Data Presentation: Selectivity Profiles
The following tables summarize the in vitro inhibitory activities (IC50) of this compound and CMPD101 against a panel of kinases. It is important to note that the data are compiled from multiple sources and experimental conditions may vary.
Table 1: Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Source(s) |
| GRK5 | 0.22 | [1] |
| GRK6 | 0.41 | [1] |
| GRK1 | >100 | [1] |
| GRK2 | >100 | [1] |
Note: this compound is a time-dependent covalent inhibitor. The reported IC50 for GRK5 was determined after a 4-hour incubation.[1]
Table 2: Inhibitory Activity of CMPD101
| Kinase | IC50 (nM) | Source(s) |
| GRK2 | 18 - 54 | [2][3][4] |
| GRK3 | 5.4 - 32 | [2][3][4] |
| GRK1 | 3100 | [2][4] |
| GRK5 | 2300 | [2][4] |
| ROCK-2 | 1400 | [2][4] |
| PKCα | 8100 | [2][4] |
Note: IC50 values for CMPD101 can vary depending on the in vitro assay conditions.[5]
Experimental Protocols
Kinase Activity Assays
The inhibitory activity of both compounds is typically determined using in vitro kinase assays with purified recombinant kinases. Common methodologies include:
-
Radiometric Assays: These assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a substrate. For this compound, a radiometric assay using 50 nM of purified human GRK5 or bovine GRK2 with porcine brain tubulin as a substrate has been described. The reaction is initiated by the addition of [γ-³²P]ATP and incubated for a set period, after which the amount of incorporated radioactivity is quantified.
-
Luminescence-Based Assays (e.g., ADP-Glo™ Kinase Assay): This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. This assay is suitable for high-throughput screening and determining inhibitor potency. The general steps involve incubating the kinase, substrate, ATP, and inhibitor, followed by the addition of reagents to stop the kinase reaction and detect ADP.
For covalent inhibitors like this compound, it is crucial to assess the time-dependency of inhibition by pre-incubating the inhibitor with the kinase for varying durations before initiating the reaction.
Signaling Pathway Context
The distinct selectivity profiles of this compound and CMPD101 allow for the targeted investigation of specific signaling pathways.
GRK2/3-Mediated GPCR Desensitization (Target of CMPD101)
GRK2 and GRK3 are key regulators of G protein-coupled receptor (GPCR) signaling. Upon agonist binding, they phosphorylate the activated receptor, leading to the recruitment of β-arrestin, which uncouples the receptor from its G protein and promotes its internalization. CMPD101, by inhibiting GRK2/3, can be used to study the consequences of prolonged GPCR signaling.
Non-Canonical GRK5 Signaling in Cardiac Hypertrophy (Target of this compound)
Beyond its canonical role at the plasma membrane, GRK5 has non-canonical functions within the cell nucleus, particularly in the context of pathological cardiac hypertrophy. In response to hypertrophic stimuli, GRK5 translocates to the nucleus where it can act as a histone deacetylase (HDAC) kinase, leading to the activation of pro-hypertrophic gene transcription. This compound can be utilized to probe the kinase-dependent nuclear functions of GRK5.
Conclusion
This compound and CMPD101 are highly selective kinase inhibitors with distinct targets within the GRK family. This compound is a valuable tool for studying the roles of GRK5 and GRK6, including the non-canonical nuclear functions of GRK5. CMPD101 is ideally suited for investigating GRK2- and GRK3-mediated processes, such as GPCR desensitization. The choice between these inhibitors should be guided by the specific GRK isoform and signaling pathway of interest. Researchers should also consider the covalent and time-dependent nature of this compound's inhibitory action in their experimental design.
References
- 1. Exploiting functional domains of GRK2/3 to alter the competitive balance of pro- and anticontractile signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Role of G Protein-Coupled Receptor Kinase 5 in Physiological Versus Pathological Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GRK5 – A Functional Bridge Between Cardiovascular and Neurodegenerative Disorders [frontiersin.org]
Orthogonal Methods to Validate Grk5-IN-3 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of orthogonal methods to validate the on-target effects of Grk5-IN-3, a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). By employing a multi-pronged approach, researchers can confidently attribute the observed biological effects to the inhibition of GRK5.
This compound is a valuable tool for studying the multifaceted roles of GRK5, a serine/threonine kinase involved in both canonical G protein-coupled receptor (GPCR) signaling and non-canonical nuclear functions. Its reported potency, with an IC50 of 0.22 µM for GRK5, and selectivity over other kinases make it a promising chemical probe.[1] However, like any pharmacological inhibitor, its effects must be rigorously validated to rule out off-target contributions. This guide outlines several orthogonal approaches, from direct target engagement to genetic manipulation, to independently verify the effects of this compound.
Comparative Overview of Validation Methods
To facilitate a clear comparison, the following table summarizes the key characteristics of each orthogonal validation method for this compound.
| Method | Principle | Throughput | Key Readouts | Advantages | Limitations |
| Biochemical Kinase Assay | In vitro measurement of GRK5 enzymatic activity in the presence of this compound. | High | IC50 value, enzyme kinetics | Direct measure of enzyme inhibition; allows for detailed kinetic analysis. | Lacks cellular context; does not confirm target engagement in a live cell. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Medium to High | Thermal shift (ΔTm), Isothermal dose-response | Confirms direct target engagement in intact cells or tissue lysates; label-free. | Requires a specific antibody for detection; may not be suitable for all proteins. |
| Alternative Inhibitors | Use of structurally distinct GRK5 inhibitors to recapitulate the phenotype observed with this compound. | Low to Medium | Phenotypic changes, downstream signaling | Helps to rule out off-target effects specific to the chemical scaffold of this compound. | Alternative inhibitors may have their own off-target effects. |
| Inactive Analog Control | Use of a structurally similar but inactive version of this compound (e.g., targeting the C474S mutant). | Low to Medium | Lack of phenotypic change or target inhibition | Strong negative control to demonstrate that the observed effect is due to specific target inhibition. | Synthesis of a suitable inactive analog may be challenging. |
| siRNA/shRNA Knockdown | Transient reduction of GRK5 protein expression using RNA interference. | High | Phenotypic changes, downstream signaling | Mimics pharmacological inhibition by reducing target protein levels; widely available reagents. | Incomplete knockdown; potential for off-target effects of the siRNA/shRNA. |
| CRISPR/Cas9 Knockout | Permanent genetic ablation of the GRK5 gene. | Low | Phenotypic changes, downstream signaling | Provides a "gold standard" for genetic validation; complete loss of target protein. | Potential for off-target gene editing; compensatory mechanisms may arise. |
In-Depth Analysis and Experimental Protocols
This section provides detailed methodologies for the key orthogonal experiments cited, enabling researchers to design and execute robust validation studies for this compound.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that directly assesses the engagement of a drug with its target protein in a cellular environment.[2][3][4][5][6][7][8] The principle is that ligand binding increases the thermal stability of the target protein.
Experimental Protocol: CETSA for GRK5 Target Engagement
-
Cell Culture and Treatment:
-
Plate cells of interest (e.g., HEK293, cardiomyocytes) and grow to 80-90% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the amount of soluble GRK5 in each sample by Western blotting using a GRK5-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble GRK5 as a function of temperature for both vehicle- and this compound-treated samples.
-
The shift in the melting curve (ΔTm) indicates target engagement.
-
Genetic Approaches: siRNA Knockdown and CRISPR/Cas9 Knockout
Genetic methods provide a powerful means to validate the on-target effects of an inhibitor by mimicking its action through the reduction or complete removal of the target protein.
Experimental Protocol: siRNA-mediated Knockdown of GRK5
-
siRNA Design and Transfection:
-
Obtain validated siRNAs targeting human or mouse GRK5 and a non-targeting control siRNA.
-
On the day before transfection, seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown:
-
Phenotypic or Signaling Analysis:
-
In parallel, treat a separate set of GRK5-knockdown and control cells with vehicle or a relevant stimulus.
-
Analyze the desired phenotype (e.g., cell migration, hypertrophy) or downstream signaling event (e.g., NFAT or NF-κB activation).
-
Experimental Protocol: CRISPR/Cas9-mediated Knockout of GRK5
-
gRNA Design and Vector Construction:
-
Design and clone two or more guide RNAs (gRNAs) targeting different exons of the GRK5 gene into a Cas9 expression vector.
-
Transfect the vectors into the cells of interest.
-
-
Clonal Selection and Validation:
-
Select single-cell clones and expand them.
-
Screen the clones for GRK5 knockout by Western blotting and confirm the genetic modification by sequencing the targeted genomic region.
-
-
Phenotypic or Signaling Analysis:
-
Compare the phenotype and downstream signaling of the GRK5 knockout cells with wild-type cells, both at baseline and after stimulation.
-
Downstream Signaling Analysis
Validating the effects of this compound on known downstream signaling pathways of GRK5 provides strong evidence for its on-target activity. Key pathways include NFAT, NF-κB, and the phosphorylation of HDAC5.
Experimental Protocol: Measuring NFAT Activation
-
Reporter Assay:
-
Transfect cells with an NFAT-luciferase reporter plasmid.
-
Pre-treat the cells with this compound or vehicle, or use GRK5 knockdown/knockout cells.
-
Stimulate the cells with a known activator of the pathway (e.g., phenylephrine in cardiomyocytes).[4][11][12][13]
-
Measure luciferase activity as a readout of NFAT transcriptional activity.
-
Experimental Protocol: Measuring NF-κB Activation
-
Reporter Assay:
-
Transfect cells with an NF-κB-luciferase reporter plasmid.
-
Follow a similar treatment and stimulation protocol as for the NFAT assay.
-
-
Western Blot for IκBα:
-
Analyze the levels of IκBα, an inhibitor of NF-κB, by Western blot. GRK5 has been shown to induce nuclear accumulation of IκBα, thereby inhibiting NF-κB activity.[14]
-
-
p65 Nuclear Translocation:
Experimental Protocol: Measuring HDAC5 Phosphorylation
-
Western Blot:
Quantitative Data Comparison
The following tables present a summary of quantitative data for this compound and orthogonal validation methods. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (GRK5) | 0.22 µM | 4-hour pre-incubation | [1] |
| IC50 (GRK6) | 0.41 µM | 4-hour pre-incubation | [1] |
| IC50 (GRK1/2) | >100 µM | 4-hour pre-incubation | [1] |
| IC50 (GRK5-C474S) | >100 µM | 4-hour pre-incubation | [1] |
Table 2: Comparison of Phenotypic Effects
| Method | Model System | Phenotype | Observed Effect | Reference |
| This compound | N/A | N/A | Data not yet available in published literature | |
| Alternative Inhibitor (Amlexanox) | Neonatal rat ventricular myocytes | MEF2 transcriptional activity | Inhibition | [19] |
| siRNA Knockdown | Human synovial SW982 cells | NF-κB transcriptional activation | Reduction | [9] |
| CRISPR/Cas9 Knockout | H9c2 cardiomyocytes | Aldosterone-induced apoptosis and oxidative stress | Abrogation of MRA-mediated protection | [3] |
| CRISPR/Cas9 Knockout | Adult mouse cardiac fibroblasts | Angiotensin II-mediated fibroblast activation | Inhibition | [21] |
Conclusion
References
- 1. Global functional genomics reveals GRK5 as a cystic fibrosis therapeutic target synergistic with current modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-HDAC4 (Ser632)/HDAC5 (Ser661)/HDAC7 (Ser486) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. GRK5 is an essential co-repressor of the cardiac mineralocorticoid receptor and is selectively induced by finerenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. promega.com [promega.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CETSA [cetsa.org]
- 8. news-medical.net [news-medical.net]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. GRK5-Mediated Exacerbation of Pathological Cardiac Hypertrophy Involves Facilitation of Nuclear NFAT Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GRK5-mediated exacerbation of pathological cardiac hypertrophy involves facilitation of nuclear NFAT activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. The G-protein-coupled receptor kinase 5 inhibits NFκB transcriptional activity by inducing nuclear accumulation of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Western Blot protocol for HDAC5 Antibody (NBP2-22152): Novus Biologicals [novusbio.com]
- 19. Histone Deacetylase 5 is a Phosphorylation Substrate of Protein Kinase D in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. GRK5 is a regulator of fibroblast activation and cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reversibility of Grk5-IN-3 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-3, with alternative compounds, focusing on the reversibility of their inhibitory action. Experimental data is presented to support the comparison, and detailed protocols for assessing inhibitor reversibility are provided.
Introduction to GRK5 Inhibition
G protein-coupled receptor kinase 5 (GRK5) is a serine/threonine kinase that plays a crucial role in regulating the signaling of G protein-coupled receptors (GPCRs). Its involvement in various physiological and pathological processes, including cardiac hypertrophy and cancer, has made it a significant target for drug development. Inhibitors of GRK5 can be broadly categorized based on their mechanism of action: covalent inhibitors that form a permanent bond with the kinase, and non-covalent inhibitors that bind reversibly. The nature of this interaction—reversible or irreversible—has profound implications for an inhibitor's pharmacokinetic and pharmacodynamic properties, including its duration of action and potential for off-target effects.
Performance Comparison of GRK5 Inhibitors
The following table summarizes the performance of this compound and selected alternative GRK5 inhibitors. This compound is a known covalent inhibitor, a class of molecules that typically exhibit irreversible inhibition. In contrast, compounds such as the highly potent 2-furanyl-2-oxoacetamide derivative (referred to as a ketoamide derivative) and GRL-018-21 are designed as non-covalent or reversible covalent inhibitors.
| Inhibitor | Type | GRK5 IC50 | GRK6 IC50 | GRK2 IC50 | Selectivity (GRK5 vs. GRK2) |
| This compound | Covalent | 0.22 µM[1] | 0.41 µM[1] | >100 µM[1] | >450-fold |
| Ketoamide Derivative (e.g., compound 4c) | Reversible Covalent | 10 nM[2][3] | Not Reported | >1000 µM[2] | >100,000-fold[2][3] |
| GRL-018-21 | Reversible Covalent | 10 nM[4] | Not Reported | No appreciable activity[4] | Very High |
| Compound 19 (4-aminoquinazoline derivative) | Non-covalent | 5.2 nM[5] | 2.4 nM[5] | >10 µM[5] | >1900-fold |
Assessing Inhibition Reversibility: Experimental Protocols
The reversibility of a kinase inhibitor is a critical parameter to determine its mechanism of action. The following are standard experimental protocols used to assess whether an inhibitor's binding is reversible or irreversible.
Jump Dilution Assay
The jump dilution assay is a robust method to differentiate between reversible and irreversible inhibitors by observing the recovery of enzyme activity upon rapid dilution of the enzyme-inhibitor complex.
Principle: An enzyme is pre-incubated with an inhibitor at a concentration significantly above its IC50 to ensure maximal binding. This complex is then rapidly diluted to a final inhibitor concentration well below the IC50.
-
Reversible Inhibition: Upon dilution, the inhibitor will dissociate from the enzyme, leading to a time-dependent recovery of enzyme activity.
-
Irreversible Inhibition: The covalent bond between the enzyme and the inhibitor is stable to dilution, and thus, no or very slow recovery of enzyme activity will be observed.
Protocol Outline:
-
Pre-incubation: Incubate GRK5 with the test inhibitor (e.g., at 10-100 times its IC50) for a defined period (e.g., 30-60 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a reaction buffer containing the kinase substrate and ATP to initiate the kinase reaction. The final concentration of the inhibitor should be well below its IC50.
-
Activity Measurement: Monitor the kinase activity over time by measuring the rate of substrate phosphorylation.
-
Data Analysis: Plot enzyme activity versus time. A recovery of activity over time indicates reversible inhibition, while a sustained low level of activity suggests irreversible inhibition.
Washout Experiment
Washout experiments are typically performed in a cellular context to assess the duration of target engagement after the removal of the free inhibitor.
Principle: Cells are treated with the inhibitor to allow for target binding. The inhibitor is then removed from the extracellular medium by washing, and the downstream signaling or a direct measure of target engagement is monitored over time.
-
Reversible Inhibition: After washout, the intracellular concentration of the inhibitor decreases, leading to its dissociation from the target and the restoration of downstream signaling.
-
Irreversible Inhibition: The inhibitor remains covalently bound to the target even after its removal from the medium, resulting in a sustained inhibition of the signaling pathway.
Protocol Outline:
-
Cell Treatment: Incubate cells expressing the target kinase with the inhibitor at a concentration sufficient to achieve significant target engagement.
-
Washout: Remove the inhibitor-containing medium and wash the cells multiple times with fresh, inhibitor-free medium.
-
Time Course Analysis: At various time points after the washout, lyse the cells and analyze the phosphorylation status of a known downstream substrate of the target kinase via methods like Western blotting or ELISA.
-
Data Analysis: Compare the level of substrate phosphorylation at different time points post-washout to the levels in untreated and continuously treated cells. A return to baseline phosphorylation levels indicates reversible inhibition, while sustained low phosphorylation suggests irreversible inhibition.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the GRK5 signaling pathway, the experimental workflow for assessing inhibitor reversibility, and a logical comparison of the inhibitor types.
Conclusion
The available data indicates that this compound is a covalent inhibitor of GRK5, and its time-dependent inhibition profile is consistent with an irreversible mechanism of action. In contrast, a new generation of highly potent and selective non-covalent or reversible covalent inhibitors, such as certain ketoamide derivatives, offers an alternative therapeutic strategy. The choice between an irreversible and a reversible inhibitor depends on the desired therapeutic outcome. While irreversible inhibitors can provide a prolonged duration of action, reversible inhibitors may offer a better safety profile with a reduced risk of irreversible off-target effects. The experimental protocols outlined in this guide provide a framework for researchers to empirically determine the reversibility of these and other kinase inhibitors, a critical step in the drug discovery and development process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a New Class of Potent and Highly Selective G Protein-coupled Receptor Kinase 5 Inhibitors and Structural Insight from Crystal Structures of Inhibitor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a new class of potent and highly selective G protein-coupled receptor kinase 5 inhibitors and structural insight from crystal structures of inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New G protein-coupled receptor kinase 5 inhibitor disclosed | BioWorld [bioworld.com]
- 5. G protein–coupled receptor kinase 6 (GRK6) regulates insulin processing and secretion via effects on proinsulin conversion to insulin - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Grk5-IN-3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the covalent G protein-coupled receptor kinase 5 (GRK5) inhibitor, Grk5-IN-3, focusing on operational and disposal plans to ensure a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general best practices for the disposal of covalent kinase inhibitors and similar laboratory chemicals. It is crucial to supplement these recommendations with a formal risk assessment and to consult your institution's specific chemical waste disposal protocols.
Quantitative Inhibitory Activity of this compound
This compound is a potent and selective covalent inhibitor of GRK5 and GRK6.[1] Its inhibitory activity has been quantified through in vitro kinase assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target Kinase | Incubation Time | IC50 (µM) | Selectivity Notes |
| GRK5 | 4 hours | 0.22 | Highly potent |
| GRK6 | Not specified | 0.41 | Potent |
| GRK5 | 1 hour | 6.2 | Time-dependent inhibition |
| GRK5 | 0.5 hours | 11.3 | Time-dependent inhibition |
| GRK5 | 0 hours | 59 | Time-dependent inhibition |
| GRK1/2 | 4 hours | >100 | High selectivity over GRK1/2 |
| GRK5 (C474S mutant) | 4 hours | >100 | No inhibition, confirming covalent binding to Cys474 |
Proper Disposal Procedures for this compound
As a covalent inhibitor, this compound is classified as a hazardous chemical waste. Proper disposal is essential to prevent environmental contamination and ensure personnel safety. The following step-by-step guide outlines the recommended disposal procedures.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a designated, leak-proof hazardous waste container.
-
Solid Waste: This includes unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental assay buffers, and solvents used for rinsing contaminated glassware, must be collected.
-
Avoid Mixing: Do not mix this compound waste with other incompatible chemical waste streams.
Step 2: Labeling of Waste Containers
-
Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and should explicitly list "this compound" as a constituent.
-
Full Chemical Names: Avoid using abbreviations or chemical formulas.
Step 3: Storage of Chemical Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent spills.
-
Secure Storage: Keep the waste container closed at all times, except when adding waste.
Step 4: Disposal Request and Pickup
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request for waste pickup through your Environmental Health and Safety (EHS) department.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sink.
-
Do Not Dispose in Regular Trash: Solid waste contaminated with this compound must not be placed in the regular trash.
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol provides a general methodology for assessing the inhibitory activity of this compound against GRK5 in an in vitro setting.
Materials and Reagents:
-
Recombinant human GRK5 enzyme
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (stock solution)
-
GRK5 substrate (e.g., a purified GPCR cytoplasmic tail peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the GRK5 enzyme and its substrate to the appropriate concentrations in the kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of the GRK5 enzyme solution to each well.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow for covalent bond formation.
-
-
Kinase Reaction Initiation:
-
Add 10 µL of the ATP and substrate mixture to each well to initiate the kinase reaction.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's instructions.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Key Processes
To further clarify the operational and biological context of this compound, the following diagrams illustrate the recommended disposal workflow and the GRK5 signaling pathway.
Caption: A flowchart illustrating the proper workflow for the disposal of this compound waste.
Caption: A diagram of the canonical and non-canonical signaling pathways of GRK5.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
